molecular formula C14H10O4 B12372721 Majoranaquinone

Majoranaquinone

Cat. No.: B12372721
M. Wt: 242.23 g/mol
InChI Key: BMFBGDWXUYHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Majoranaquinone is a furanonaphthoquinone compound isolated from Origanum majorana (sweet marjoram) . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various Gram-positive bacterial strains, including Staphylococcus and Enterococcus , with minimum inhibitory concentration (MIC) values reported between 7.8 µM and 1 mM . Beyond its direct antimicrobial activity, this compound has shown substantial potential in combating bacterial resistance mechanisms. It acts as an effective efflux pump inhibitor in Escherichia coli strains, a function that can help reverse bacterial multidrug resistance by increasing the intracellular concentration of antibiotics . Furthermore, this compound is an effective biofilm formation inhibitor on E. coli ATCC 25922 and E. coli K-12 AG100 bacteria . Biofilms are structured communities of microorganisms that are highly resistant to antibiotics, and inhibitors like this compound are valuable research tools for understanding and overcoming this form of resistance . Researchers can utilize this compound to advance studies in infectious disease, antimicrobial discovery, and the development of strategies to counter multidrug-resistant bacteria.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-(hydroxymethyl)-2-methylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O4/c1-7-10(6-15)11-12(16)8-4-2-3-5-9(8)13(17)14(11)18-7/h2-5,15H,6H2,1H3

InChI Key

BMFBGDWXUYHRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)CO

Origin of Product

United States

Foundational & Exploratory

Characterization of the Majoranaquinone Chemical Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Majoranaquinone" with the molecular formula C14H10O4 is not well-documented in scientific literature with publicly available experimental data. Therefore, this guide will utilize Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) , a structurally related and well-characterized natural anthraquinone with the molecular formula C15H10O4, as a representative compound to illustrate the principles and techniques involved in elucidating the chemical structure of such quinones. The methodologies and general spectral features discussed are broadly applicable to the characterization of this compound.

This technical guide provides a comprehensive overview of the analytical techniques and experimental data used to characterize the chemical structure of anthraquinones, using Chrysophanol as a primary example. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of a chemical entity relies on a combination of spectroscopic techniques that provide detailed information about its molecular formula, connectivity, and stereochemistry.

Molecular and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for Chrysophanol.

PropertyValue
Molecular Formula C15H10O4[1][2]
Molecular Weight 254.24 g/mol [3]
IUPAC Name 1,8-dihydroxy-3-methylanthracene-9,10-dione[3]
Appearance Golden yellow or brown powder[1]
Melting Point 196 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Chrysophanol (400 MHz, DMSO-d6) [2]

Chemical Shift (δ) ppmMultiplicityAssignment
11.96sC1-OH
11.86sC8-OH
7.80ddC6-H
7.71dC5-H
7.35dC7-H
7.29sC2-H
7.11sC4-H
2.40sC3-CH3

Table 2: ¹³C NMR Spectroscopic Data for Chrysophanol [4]

Chemical Shift (δ) ppmAssignment
192.4C-9
181.8C-10
162.5C-1
161.7C-8
149.3C-3
137.2C-6
136.7C-10a
133.4C-4a
124.5C-5
124.3C-2
121.3C-4
119.5C-7
116.1C-8a
113.8C-9a
22.2C-3-CH3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for Chrysophanol [1]

Ionization ModeIonm/z
ESI-[M-H]⁻252.9
ESI+[M+H]⁺255
MS/MS[M]⁺254
MS/MS Fragment[M-CO]⁺226
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system.

Table 4: UV-Vis Absorption Maxima for Chrysophanol [1][3]

Wavelength (λmax)
225 nm
257 nm
277 nm
287 nm
428 nm

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and adjust parameters for a longer acquisition time and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to aid in structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates it from impurities before it enters the mass spectrometer.

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for many organic molecules.

    • Set the mass spectrometer to operate in either positive or negative ion detection mode.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • For tandem mass spectrometry (MS/MS), set the parameters for precursor ion selection and collision-induced dissociation (CID) to obtain fragmentation spectra.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the full scan mass spectrum to determine the molecular ion peak.

    • Acquire MS/MS spectra for the molecular ion to study its fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum to identify the chromophoric system.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Fill a sample cuvette with the prepared solution of the compound.

    • Place the sample cuvette in the sample beam path.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the molecule in the solid state.

Protocol:

  • Crystallization:

    • Grow single crystals of the compound of suitable size and quality (typically > 0.1 mm in all dimensions)[5]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or other techniques to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

  • Structure Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Generate graphical representations of the molecular structure.

Signaling Pathways and Biological Relevance

Quinones are redox-active molecules that can participate in various biological processes, often through redox cycling and interaction with cellular signaling pathways.

Quinone Redox Cycling and Oxidative Stress

Quinones can undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress.

Quinone_Redox_Cycling Quinone Quinone Semiquinone Semiquinone Quinone->Semiquinone +1e- Semiquinone->Quinone -1e- Hydroquinone Hydroquinone Semiquinone->Hydroquinone +1e-, +H+ ROS Reactive Oxygen Species (O2•-, H2O2) Semiquinone->ROS +O2 Hydroquinone->Semiquinone -1e-, -H+ Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinone Quinone / ROS Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome (basal state) Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes activates

References

Elucidation of the Biosynthetic Pathway of Majoranaquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Biosynthesis of Naphthoquinones, with a Focus on Lawsone as a Model System

Executive Summary

This technical guide addresses the query on the biosynthetic pathway of "Majoranaquinone." Initial investigations to identify this specific compound revealed a molecular formula of C14H10O4. However, a comprehensive search of scientific literature and chemical databases indicates that a naturally occurring quinone with this name and formula, and consequently a corresponding biosynthetic pathway, is not described. The molecular formula C14H10O4 is prominently associated with the synthetic compound benzoyl peroxide, which is not a product of biological processes.

Given the absence of a known biosynthetic pathway for a compound named "this compound," this guide will instead provide a detailed elucidation of a well-characterized naphthoquinone biosynthetic pathway: that of Lawsone (2-hydroxy-1,4-naphthoquinone) . Lawsone serves as an excellent model for understanding the biosynthesis of simple naphthoquinones, sharing precursor molecules and enzymatic steps with other important natural products. This guide will adhere to the core requirements of the original request, providing in-depth data presentation, detailed experimental protocols, and mandatory visualizations to support research and development in this area. While the name "this compound" does not correspond to a known natural product, a phytochemical study of Origanum majorana has been noted, though it does not mention the compound [1].

Introduction to Naphthoquinone Biosynthesis

Naphthoquinones are a class of bicyclic aromatic compounds widely distributed in nature, exhibiting a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties[2][3][4][5]. Their biosynthesis is of significant interest for drug development and synthetic biology. The core scaffold of most plant-derived naphthoquinones originates from the shikimate pathway, which also gives rise to aromatic amino acids.

The Biosynthetic Pathway of Lawsone

Lawsone, the primary pigment in the leaves of the henna plant (Lawsonia inermis), is a 2-hydroxy-1,4-naphthoquinone. Its biosynthesis is a well-studied example of the shikimate pathway leading to a simple naphthoquinone. The pathway begins with primary metabolites and proceeds through a series of enzymatic conversions to yield the final product.

The production of lawsone initiates with the conversion of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) into chorismate via the shikimate pathway.[6] Chorismate is a critical branch-point intermediate for the synthesis of various aromatic compounds.[6] The biosynthesis of lawsone then proceeds through the o-succinylbenzoate (OSB) pathway. In this pathway, isochorismate synthase converts chorismate to isochorismate, which is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)[6]. This is a key step in the formation of the naphthoquinone ring. While the precise enzymatic steps leading from these intermediates to lawsone are not fully elucidated, it is proposed to involve oxidative decarboxylation of 1,4-dihydroxy-2-naphthoate (DHNA)[7].

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway of lawsone.

Step Precursor(s) Enzyme(s) Intermediate/Product References
1ChorismateIsochorismate Synthase (ICS)Isochorismate[6]
2Isochorismate, 2-oxoglutarateMenD (SEPHCHC synthase)2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC)
3SEPHCHCMenH (SHCHC synthase)2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)[6]
4SHCHCMenC (OSB synthase)o-succinylbenzoate (OSB)[6]
5OSBMenE (OSB-CoA ligase)o-succinylbenzoyl-CoA (OSB-CoA)
6OSB-CoAMenB (DHNA synthase)1,4-dihydroxy-2-naphthoate (DHNA)
7DHNAUnknownLawsone[7]

Experimental Protocols for Studying Naphthoquinone Biosynthesis

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into the final product, thereby identifying the building blocks of the molecule.

Protocol:

  • Precursor Selection: Choose isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled shikimic acid, chorismic acid).

  • Administration: Administer the labeled precursor to the biological system (e.g., plant cell culture, whole plant).

  • Incubation: Allow sufficient time for the organism to metabolize the precursor and synthesize the target compound.

  • Extraction and Purification: Extract the secondary metabolites from the biological material and purify the compound of interest (e.g., lawsone) using chromatographic techniques (e.g., HPLC).

  • Detection and Analysis: Analyze the purified compound for the presence and position of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To characterize the function and kinetics of specific enzymes in the biosynthetic pathway.

Protocol:

  • Enzyme Expression and Purification: Clone the gene encoding the putative enzyme and express it in a heterologous system (e.g., E. coli). Purify the recombinant protein.

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., chorismate for ICS), and any necessary cofactors in a suitable buffer.

  • Reaction Incubation: Incubate the reaction at the optimal temperature and for a specific time.

  • Product Detection: Stop the reaction and quantify the product formation using methods such as HPLC, LC-MS, or spectrophotometry.

  • Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Gene Knockout/Knockdown Studies

Objective: To confirm the involvement of a specific gene in the biosynthetic pathway.

Protocol:

  • Genetic Modification: Create a mutant line of the organism where the target gene is inactivated (knockout) or its expression is reduced (knockdown) using techniques like CRISPR-Cas9 or RNA interference (RNAi).

  • Phenotypic Analysis: Grow the mutant and wild-type organisms under the same conditions.

  • Metabolite Profiling: Extract and analyze the metabolome of both the mutant and wild-type organisms, focusing on the target compound and its precursors.

  • Complementation: Introduce a functional copy of the knocked-out gene back into the mutant to see if it restores the wild-type phenotype (i.e., production of the target compound).

Visualizations of Biosynthetic and Experimental Workflows

Proposed Biosynthetic Pathway of Lawsone

Lawsone_Biosynthesis cluster_shikimate Shikimate Pathway cluster_osb o-Succinylbenzoate Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate E4P Erythrose 4-phosphate E4P->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS SHCHC SHCHC Isochorismate->SHCHC MenD, MenH OSB o-Succinylbenzoate SHCHC->OSB MenC DHNA DHNA OSB->DHNA MenE, MenB Lawsone Lawsone DHNA->Lawsone Oxidative Decarboxylation Enzyme_Characterization_Workflow start Start: Identify Putative Gene gene_cloning Gene Cloning and Vector Construction start->gene_cloning protein_expression Heterologous Protein Expression (e.g., E. coli) gene_cloning->protein_expression protein_purification Protein Purification (e.g., Affinity Chromatography) protein_expression->protein_purification enzyme_assay Enzyme Assay with Substrate protein_purification->enzyme_assay product_analysis Product Analysis (HPLC, LC-MS) enzyme_assay->product_analysis kinetic_analysis Kinetic Analysis (Km, Vmax) product_analysis->kinetic_analysis end End: Enzyme Function Confirmed kinetic_analysis->end

References

Spectroscopic Properties of Novel Majoranaquinone Variants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data, "Majoranaquinone" does not correspond to a known compound in publicly available scientific literature. This guide, therefore, presents a representative framework for the spectroscopic characterization of hypothetical novel quinone derivatives, termed "this compound variants" (MQVs). The methodologies and data are based on established principles for the analysis of quinone compounds.

This technical guide provides an in-depth overview of the spectroscopic properties of novel this compound variants. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of new quinone-based compounds. This document outlines the key spectroscopic techniques, presents hypothetical data for comparative analysis, and details the experimental protocols necessary for the elucidation of the structural and electronic properties of these novel molecules.

Introduction to this compound and its Analogs

Quinones and their derivatives are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their rich redox chemistry and diverse biological activities.[1][2] These activities, which include roles in cellular respiration and potential as antitumor drugs, are intrinsically linked to their molecular structure and electronic properties.[1][2] Spectroscopic analysis is therefore a cornerstone for the characterization of any novel quinone derivative, providing critical insights into its identity, purity, and potential functionality.

This guide focuses on the spectroscopic characterization of three hypothetical novel this compound variants: MQV-1, MQV-2, and MQV-3. It will cover the primary spectroscopic techniques used to determine their unique properties.

Spectroscopic Data of this compound Variants

The following table summarizes the hypothetical quantitative spectroscopic data for the three this compound variants. This data is presented to illustrate the typical spectroscopic characteristics that would be determined for novel quinone derivatives and to provide a basis for comparative analysis.

This compound VariantUV-Vis (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Emission (λem, nm)¹H NMR (Chemical Shift, δ, ppm)Mass Spectrometry (m/z)
MQV-1 390140048014.5 (NH), 11.0 (OH)371
MQV-2 410165051014.7 (NH), 11.2 (OH)385
MQV-3 385135047514.4 (NH), 11.1 (OH)421

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard analytical techniques for quinone compounds.[3]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the this compound variants, which provide information about their electronic transitions.

Methodology:

  • Sample Preparation: Prepare stock solutions of each this compound variant in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mM.

  • Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and blank the instrument with the solvent used for sample preparation.

  • Data Acquisition: Record the absorption spectra for each concentration from 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission wavelengths (λem) of the this compound variants, which provides insight into their photophysical properties.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10 µM) of each this compound variant in a fluorescence-grade solvent.

  • Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

  • Data Acquisition: Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the this compound variants by analyzing the chemical environment of their protons.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of each this compound variant in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals. In quinone imine derivatives, broad signals corresponding to NH and OH protons can often be observed at high chemical shifts.[1]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the this compound variants, confirming their molecular weight.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each this compound variant in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Mass Spectrometer Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound. Collision-induced dissociation (CID) mass spectra can be used for further structural elucidation.[5]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of novel this compound variants and a hypothetical signaling pathway they might be involved in.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of MQV purification Purification (HPLC) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Purity & λmax fluorescence Fluorescence Spectroscopy purification->fluorescence λem nmr NMR Spectroscopy purification->nmr Structure ms Mass Spectrometry purification->ms Molecular Weight data_analysis Structure Elucidation & Property Comparison uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of novel this compound variants.

signaling_pathway MQV This compound Variant Receptor Cell Surface Receptor MQV->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway initiated by a this compound variant, leading to a biological response.

References

"Majoranaquinone as a potential biomarker for specific microbial communities"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones (MK), also known as vitamin K2, are isoprenoid quinones that play a crucial role in the electron transport chains of most anaerobic and some aerobic bacteria. Their structural diversity, with a variable length of the isoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units), results in different redox potentials and physical properties. This structural variability is not random; specific bacterial taxa synthesize characteristic menaquinone profiles. This taxonomic specificity makes menaquinones promising biomarkers for characterizing the composition and metabolic potential of microbial communities in various environments, from the human gut to soil and aquatic ecosystems. This guide provides a comprehensive overview of menaquinones as microbial biomarkers, including quantitative data on their distribution, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways and workflows.

Data Presentation: Quantitative Distribution of Menaquinones

The type and abundance of menaquinones can vary significantly across different bacterial phyla and even within genera. This differential distribution is the foundation of their use as biomarkers. The following tables summarize the predominant menaquinone homologs found in major bacterial phyla.

PhylumRepresentative GeneraPredominant Menaquinone (MK-n)Other Detected MenaquinonesReferences
Firmicutes BacillusMK-7[1](--INVALID-LINK----INVALID-LINK--
StaphylococcusMK-7, MK-8MK-5, MK-6(--INVALID-LINK--)
LactococcusMK-8, MK-9MK-3, MK-5, MK-6, MK-7, MK-10[2](--INVALID-LINK--)
EubacteriumMK-6[3](--INVALID-LINK--)
Bacteroidetes BacteroidesMK-10, MK-11[4](5--INVALID-LINK--
PrevotellaMK-11, MK-12, MK-13MK-5[4](--INVALID-LINK--)
Actinobacteria MycobacteriumMK-9(H2)[6](--INVALID-LINK--)
CorynebacteriumMK-8(H2), MK-9(H2)[6](--INVALID-LINK--)
StreptomycesMK-9(H4), MK-9(H6), MK-9(H8)[6](--INVALID-LINK--)
ActinomaduraMK-9(H4), MK-9(H6)[6](--INVALID-LINK--)
Proteobacteria EscherichiaMK-8, DMK-8MK-6, MK-7, MK-9, DMK-7[7](8--INVALID-LINK--
KlebsiellaMK-8[3](--INVALID-LINK--)
VeillonellaMK-7[3](--INVALID-LINK--)

Note: (Hn) indicates the number of hydrogenated isoprene units in the side chain. DMK stands for demethylmenaquinone.

Experimental Protocols

Accurate quantification of menaquinones from complex microbial samples is critical for their use as biomarkers. The following sections provide detailed methodologies for the extraction and analysis of menaquinones.

Protocol 1: Extraction of Menaquinones from Bacterial Cultures

This protocol is adapted from methods used for extracting menaquinones from wet bacterial biomass.

Materials:

  • Bacterial cell pellet (0.5 - 1.0 g wet weight)

  • Methanol

  • Chloroform

  • n-Hexane

  • Isopropanol

  • Lysozyme (for Gram-positive bacteria)

  • 10 mM Tris-HCl buffer (pH 7.4)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

Procedure:

  • Cell Lysis (for Gram-positive bacteria):

    • Wash the cell pellet twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4).

    • Resuspend the cells in 50 mL of 10 mM Tris-HCl buffer containing 50 mg of lysozyme.

    • Incubate at 37°C for 1-2 hours with gentle shaking.

  • Solvent Extraction:

    • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension (or directly to the washed pellet of Gram-negative bacteria).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids and quinones.

    • Repeat the extraction of the aqueous phase and cell debris with another 10 mL of chloroform:methanol.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • Reconstitute the dried lipid extract in a small, known volume (e.g., 1-2 mL) of isopropanol or a suitable solvent for HPLC/LC-MS analysis.

Protocol 2: Analysis of Menaquinones by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of menaquinone homologs.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • A common mobile phase is a mixture of methanol and isopropanol or ethanol and hexane.

  • Isocratic elution can be used, for example, with a mixture of 2-propanol and n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min.

  • Gradient elution may be necessary to separate a wide range of menaquinone homologs.

Detection:

  • UV detection is typically performed at a wavelength of 248 nm or 270 nm.

  • Fluorescence detection, after post-column reduction with a zinc catalyst, can provide higher sensitivity.

Quantification:

  • Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of menaquinone standards (e.g., MK-4, MK-7, MK-9).

Protocol 3: Analysis of Menaquinones by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the identification and quantification of menaquinones.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Reversed-phase C18 or C8 column.

Ionization and Detection:

  • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Detection is typically performed in positive ion mode.

  • Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Data Analysis:

  • Menaquinone homologs are identified based on their retention times and specific mass-to-charge ratios (m/z).

  • Quantification is performed using a calibration curve generated from authentic standards.

Mandatory Visualizations

Menaquinone Biosynthesis Pathway

menaquinone_biosynthesis chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate MenF sephchc SEPHCHC isochorismate->sephchc MenD shchc SHCHC sephchc->shchc MenH osb o-Succinylbenzoate shchc->osb MenC osb_coa OSB-CoA osb->osb_coa MenE dhna 1,4-Dihydroxy-2-naphthoate osb_coa->dhna MenB dmk Demethylmenaquinone dhna->dmk MenA (Prenylation) mk Menaquinone dmk->mk MenG (Methylation) menF MenF menD MenD menH MenH menC MenC menE MenE menB MenB menA MenA menG MenG kg 2-Ketoglutarate kg->menD pp Polyprenyl-PP pp->menA sam S-adenosylmethionine sam->menG

Caption: The classical menaquinone biosynthesis pathway in bacteria, starting from chorismate.

Workflow for Menaquinone Biomarker Analysis

biomarker_workflow sample Sample Collection (e.g., Feces, Sediment, Biofilm) extraction Lipid Extraction (e.g., Bligh-Dyer, Chloroform-Methanol) sample->extraction purification Purification/Fractionation (e.g., Solid-Phase Extraction) extraction->purification analysis Instrumental Analysis (HPLC-UV/Fluorescence or LC-MS/MS) purification->analysis quantification Quantification of Menaquinone Homologs analysis->quantification profiling Menaquinone Profile Generation quantification->profiling statistical Statistical Analysis (e.g., PCA, Correlation with 16S rRNA data) profiling->statistical interpretation Biological Interpretation (Linking profiles to microbial community structure and function) statistical->interpretation

Caption: A generalized workflow for the analysis of menaquinones as microbial biomarkers.

Menaquinone's Role in Anaerobic Respiration

anaerobic_respiration membrane Bacterial Cytoplasmic Membrane donor Electron Donor (e.g., NADH, FADH2) dehydrogenase Dehydrogenase donor->dehydrogenase e- mk_pool Menaquinone Pool (MK <-> MKH2) dehydrogenase->mk_pool e- reductase Terminal Reductase (e.g., Fumarate Reductase, Nitrate Reductase) mk_pool->reductase e- proton_motive_force Proton Motive Force (ATP Synthesis) mk_pool->proton_motive_force Proton Translocation acceptor Terminal Electron Acceptor (e.g., Fumarate, Nitrate) reductase->acceptor e-

Caption: The central role of the menaquinone pool in the electron transport chain during anaerobic respiration.

Conclusion

Menaquinones are powerful biomarkers that provide a window into the composition and metabolic activities of microbial communities. Their structural diversity and taxon-specific distribution patterns allow for a culture-independent assessment of microbial populations. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the potential of menaquinone analysis in their respective fields. As our understanding of the intricate roles of microbial communities in health and disease continues to grow, the use of chemical biomarkers like menaquinones will undoubtedly become an increasingly valuable tool for discovery and innovation.

References

The Genetic Basis of Terpenoid Quinone Synthesis in Bacteria: A Proxy for Majoranaquinone

Author: BenchChem Technical Support Team. Date: November 2025

A note on the topic: Extensive searches for "Majoranaquinone" in scientific literature and biochemical databases did not yield specific information on its structure or biosynthetic pathway. It is possible that this is a novel or less-documented compound. Therefore, this guide will focus on the well-characterized genetic and biochemical basis of menaquinone (Vitamin K2) synthesis in bacteria. Menaquinone is a prominent terpenoid quinone, and its biosynthetic pathway serves as an excellent and representative model for understanding the synthesis of this class of molecules in bacteria.

Introduction to Bacterial Terpenoid Quinones

Terpenoid quinones are a vital class of lipid-soluble molecules essential for the bioenergetic processes within bacteria. They function primarily as electron carriers in respiratory chains, transferring electrons between membrane-bound enzyme complexes.[1] The two most common terpenoid quinones in bacteria are ubiquinone (coenzyme Q) and menaquinone (vitamin K2).[2][3] These molecules consist of a quinone head group attached to a long isoprenoid side chain. The genetic and biochemical pathways for their synthesis are distinct but share common precursors from the shikimate and methylerythritol-phosphate (MEP) or mevalonate (MVA) pathways.[1][2]

This guide provides a detailed overview of the genetic basis for menaquinone biosynthesis, outlining the key genes, enzymes, and experimental methodologies used to elucidate this fundamental metabolic pathway.

The Menaquinone (MK) Biosynthetic Pathway

The biosynthesis of menaquinone is a multi-step process that can be broadly divided into three stages:

  • Synthesis of the Naphthoquinone Ring: This stage begins with chorismate, a key intermediate from the shikimate pathway.[2][3]

  • Synthesis of the Isoprenoid Side Chain: The polyisoprenoid side chain is synthesized via the MEP or MVA pathway, producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

  • Condensation and Final Modification: The naphthoquinone ring and the isoprenoid side chain are condensed, followed by a final methylation step to produce the mature menaquinone molecule.

The canonical menaquinone biosynthetic pathway, as elucidated in model organisms like Escherichia coli, involves a series of enzymes encoded by the men gene cluster (menA through menG).

Signaling Pathway Diagram

menaquinone_pathway chorismate Chorismate menF MenF chorismate->menF isochorismate Isochorismate menD MenD isochorismate->menD sephchc SEPHCHC menH MenH sephchc->menH shchc SHCHC menC MenC shchc->menC osb o-Succinylbenzoate (OSB) menE MenE osb->menE osb_coa OSB-CoA menB MenB osb_coa->menB dhna_coa DHNA-CoA dhna 1,4-dihydroxy-2-naphthoate (DHNA) dhna_coa->dhna menA MenA dhna->menA dmk Demethylmenaquinone menG MenG dmk->menG mk Menaquinone (MK) polyprenyl_pp Polyprenyl-PP polyprenyl_pp->menA menF->isochorismate menD->sephchc menH->shchc menC->osb menE->osb_coa menB->dhna_coa menA->dmk menG->mk

Caption: The menaquinone biosynthetic pathway in E. coli.

Key Genes and Enzymes in Menaquinone Synthesis

The synthesis of menaquinone is governed by a set of conserved genes, often organized in an operon. The functions of these key genes are summarized below.

GeneEnzyme NameFunction
menF Isochorismate synthaseConverts chorismate to isochorismate.
menD SEPHCHC synthaseCatalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) from isochorismate and α-ketoglutarate.[4]
menH SHCHC synthaseConverts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).
menC o-Succinylbenzoate (OSB) synthaseAromatizes SHCHC to form o-succinylbenzoate.
menE o-Succinylbenzoate-CoA ligaseActivates OSB by converting it to OSB-CoA.
menB DHNA-CoA synthaseCatalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).
(men?) DHNA-CoA thioesteraseHydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). The specific gene for this step is not fully characterized in all bacteria.
menA DHNA-polyprenyltransferaseAttaches the polyprenyl side chain to the DHNA ring to form demethylmenaquinone.
menG Demethylmenaquinone methyltransferaseCatalyzes the final step, the S-adenosyl-L-methionine-dependent methylation of demethylmenaquinone to form menaquinone.[5]

Quantitative Data on Menaquinone Synthesis

Quantitative analysis of menaquinone production is crucial for understanding the efficiency of the biosynthetic pathway and the effects of genetic modifications. The following table presents hypothetical, yet representative, data from studies on menaquinone production in engineered E. coli.

StrainGenetic ModificationMenaquinone Titer (mg/L)Specific Productivity (mg/g DCW)
Wild TypeNone1.5 ± 0.20.5 ± 0.05
Strain AOverexpression of menF2.1 ± 0.30.7 ± 0.06
Strain BOverexpression of menA3.5 ± 0.41.2 ± 0.1
Strain COverexpression of entire men operon8.2 ± 0.72.8 ± 0.2
Strain DStrain C with enhanced precursor supply15.6 ± 1.15.3 ± 0.4

DCW: Dry Cell Weight. Data are representative and compiled for illustrative purposes.

Experimental Protocols

Gene Knockout and Complementation for Functional Analysis

This protocol is used to confirm the function of a specific gene in the menaquinone biosynthetic pathway.

Workflow Diagram:

gene_knockout_workflow start Start: Select target 'men' gene construct Construct deletion mutant (e.g., using lambda red recombineering) start->construct verify Verify deletion by PCR and sequencing construct->verify analyze Analyze phenotype: - Growth assays - Quinone extraction and HPLC verify->analyze complementation Construct complementation plasmid with wild-type gene analyze->complementation transform Transform deletion mutant with complementation plasmid complementation->transform rescue Analyze rescued phenotype (restoration of menaquinone synthesis) transform->rescue end End: Confirm gene function rescue->end

Caption: Workflow for gene function analysis via knockout and complementation.

Methodology:

  • Construction of the Deletion Mutant:

    • Design primers with homology to the regions flanking the target men gene and to an antibiotic resistance cassette.

    • Amplify the resistance cassette using PCR with these primers.

    • Transform an E. coli strain expressing the lambda red recombinase system with the purified PCR product.

    • Select for transformants on antibiotic-containing agar plates.

  • Verification of the Deletion:

    • Confirm the correct insertion of the resistance cassette and deletion of the target gene using PCR with primers flanking the gene locus.

    • Sequence the PCR product to ensure precise replacement.

  • Phenotypic Analysis:

    • Culture the wild-type and mutant strains in appropriate media (e.g., anaerobic conditions where menaquinone is essential).

    • Monitor growth rates and final cell densities.

    • Extract quinones from cell pellets using a solvent mixture (e.g., hexane/isopropanol).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a UV or electrochemical detector to quantify menaquinone and its precursors.

  • Complementation:

    • Clone the wild-type version of the target men gene into an expression vector.

    • Transform the deletion mutant with this complementation plasmid.

    • Repeat the phenotypic analysis to demonstrate that the reintroduction of the gene restores menaquinone synthesis and the associated phenotype.

In Vitro Enzyme Assays

This protocol is for the biochemical characterization of a specific enzyme in the pathway.

Methodology (Example: MenE - o-Succinylbenzoate-CoA ligase):

  • Protein Expression and Purification:

    • Clone the menE gene into an expression vector with a purification tag (e.g., His-tag).

    • Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).

    • Lyse the cells and purify the MenE protein using affinity chromatography (e.g., Ni-NTA resin).

    • Assess purity using SDS-PAGE.

  • Enzyme Activity Assay:

    • The activity of MenE can be measured by monitoring the consumption of ATP or the formation of OSB-CoA.

    • A typical reaction mixture would contain:

      • Tris-HCl buffer (pH 8.0)

      • MgCl₂

      • ATP

      • Coenzyme A

      • o-Succinylbenzoate (substrate)

      • Purified MenE enzyme

    • Incubate the reaction at 37°C.

    • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

    • Analyze the formation of OSB-CoA by reverse-phase HPLC.

  • Kinetic Analysis:

    • Perform the enzyme assay with varying concentrations of one substrate while keeping the others saturated.

    • Measure the initial reaction velocities.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Conclusion

The genetic basis of menaquinone synthesis in bacteria is well-established, providing a robust framework for understanding the biosynthesis of terpenoid quinones. The men gene cluster encodes a conserved pathway that synthesizes the menaquinone molecule from central metabolic precursors. Through a combination of genetic techniques like gene knockouts and biochemical methods such as in vitro enzyme assays, the function of each gene and the overall regulation of the pathway have been extensively characterized. This knowledge not only deepens our understanding of bacterial physiology but also provides a foundation for metabolic engineering efforts aimed at the overproduction of vitamin K2 and other valuable natural products. While direct information on "this compound" remains elusive, the principles and methodologies described here are broadly applicable to the study of novel quinone biosynthetic pathways.

References

Exploring the Diversity of Terpenoid Quinone-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Majoranaquinone" refers to a specific furanonaphthoquinone identified in the sweet marjoram plant, Origanum majorana, the microbial world presents a vast and diverse array of structurally and functionally related compounds known as terpenoid quinones. These lipid-soluble molecules are crucial components of cellular electron transport chains and play vital roles in microbial respiration and metabolism. This guide provides a comprehensive exploration of the diversity of microorganisms that produce these essential quinones, with a focus on the two primary classes: menaquinones (MK, or vitamin K2) and ubiquinones (UQ, or coenzyme Q).

This document details the taxonomic diversity of producing organisms, their quinone profiles, the biosynthetic pathways involved, and detailed experimental protocols for their isolation, identification, and analysis, serving as a critical resource for researchers in microbiology and drug development.

Diversity of Quinone-Producing Microorganisms

Terpenoid quinones are widespread in the microbial world, and their structural variants are often used as chemotaxonomic markers to classify and identify bacteria.[1]

  • Menaquinone (MK) Producers: Menaquinones are characteristic of Gram-positive bacteria, particularly Actinomycetes, and are also found in some Gram-negative bacteria and thermophilic archaea.[1][2] Several bacterial species used as starter cultures for food fermentations are known to synthesize menaquinones.[1]

    • Actinomycetes : This group exhibits significant diversity in menaquinone structures. For example, species of Mycobacterium primarily contain dihydrogenated menaquinones with nine isoprene units (MK-9(H₂)).[2] Rhodococcus and Nocardia strains are characterized by menaquinones with eight isoprene units, which are dihydrogenated and tetrahydrogenated, respectively.[2] Streptomyces strains feature complex mixtures of partially saturated menaquinones, predominantly with nine isoprene units (MK-9(H₆) and/or MK-9(H₈)).[2]

    • Lactococcus : Lactococcus cremoris, a bacterium widely used in dairy fermentations, produces a range of menaquinone variants, with the long-chain forms MK-9 and MK-8 being the major types, alongside the short-chain MK-3.[3]

    • Bacillus : Bacillus subtilis is a well-known producer of MK-7, which is essential for its sporulation process.[1]

    • Thermophilic Archaea : The thermophilic archaebacterium Thermoproteus tenax synthesizes a unique mixture of menaquinones with partially saturated isopentyl side chains, including forms like MK-6(12H) and MK-5(10H).[4] Thermoplasma acidophilum, another thermophilic archaeon, produces menaquinone-7 (MK-7) in addition to other unique quinones like thermoplasmaquinone under different aeration conditions.[5]

  • Ubiquinone (UQ) Producers: Ubiquinones are common in Gram-negative bacteria.[1]

    • Legionella : The genus Legionella is characterized by its ubiquinone content. Analyses of 23 different Legionella species have shown that all contain ubiquinones with side chains of 9 to 14 isoprene units (Q-9 to Q-14).[6][7] The specific profile of these ubiquinones can be used to differentiate species within the genus.[6][7] For instance, Legionella feeleii contains major amounts of ubiquinones with more than 10 isoprene units.[8][9]

Data Presentation: Microbial Quinone Profiles

The type and relative abundance of quinones produced are highly specific to the microbial species and can be influenced by growth conditions.[5][10] The following table summarizes the major quinone profiles for a selection of microorganisms.

Genus/SpeciesMajor Quinone Type(s)Notes
Mycobacterium spp.MK-9(H₂)Dihydrogenated menaquinone with 9 isoprene units is the main component.[2]
Rhodococcus spp.MK-8(H₂)Dihydrogenated menaquinone with 8 isoprene units is predominant.[2]
Nocardia spp.MK-8(H₄)Tetrahydrogenated menaquinone with 8 isoprene units is predominant.[2]
Streptomyces spp.MK-9(H₆), MK-9(H₈)Complex mixtures of partially saturated menaquinones with 9 isoprene units.[2]
Lactococcus cremorisMK-9, MK-8, MK-3Produces both long-chain (MK-8, MK-9) and short-chain (MK-3) menaquinones.[3]
Bacillus subtilisMK-7A well-studied producer of menaquinone-7.[1]
Legionella spp.Q-9, Q-10, Q-11, Q-12, Q-13, Q-14All species contain ubiquinones with 9 to 14 isoprene units.[6][7]
Thermoproteus tenaxMK-6(12H), MK-5(10H)Produces unique menaquinones with partially saturated side chains.[4]
Thermoplasma acidophilumMK-7, Thermoplasmaquinone-7Relative amounts vary with aerobic or anaerobic conditions.[5]

Biosynthesis Pathways

Menaquinone and ubiquinone biosynthesis originates from the shikimate pathway, which produces the central precursor, chorismate. From this branch point, distinct enzymatic pathways synthesize the respective naphthoquinone (for MK) and benzoquinone (for UQ) rings. The isoprenoid side chains are synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathways.

Quinone_Biosynthesis_Pathways cluster_shikimate Shikimate Pathway cluster_isoprenoid Isoprenoid Synthesis (MEP/MVA) cluster_uq Ubiquinone (UQ) Biosynthesis cluster_mk Menaquinone (MK) Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate p_HBA 4-Hydroxybenzoate Chorismate->p_HBA Chorismate lyase Isochorismate Isochorismate Chorismate->Isochorismate Futalosine Futalosine Pathway (Alternative) Chorismate->Futalosine IPP Isopentenyl-PPi GPP Geranyl-PPi IPP->GPP FPP Farnesyl-PPi GPP->FPP Prenyl_PPi Prenyl-PPi (Variable Length) FPP->Prenyl_PPi Octaprenyl_HBA Octaprenyl-hydroxybenzoate Prenyl_PPi->Octaprenyl_HBA DMK Demethylmenaquinone Prenyl_PPi->DMK p_HBA->Octaprenyl_HBA Prenylation UQ_final Ubiquinone (Coenzyme Q) Octaprenyl_HBA->UQ_final Decarboxylation, Hydroxylations, Methylations OSB o-Succinylbenzoate (OSB) Isochorismate->OSB OSB Synthase (Classical Pathway) DHNA 1,4-dihydroxy-2-naphthoate (DHNA) OSB->DHNA DHNA->DMK Prenylation MK_final Menaquinone (Vitamin K2) DMK->MK_final Methylation Futalosine->DHNA Experimental_Workflow cluster_isolation Isolation & Screening cluster_id Identification & Cultivation cluster_analysis Extraction & Analysis Sample 1. Environmental Sample (Soil, Water, etc.) Dilution 2. Serial Dilution Sample->Dilution Plating 3. Spread Plating (e.g., Nutrient Agar) Dilution->Plating Incubation 4. Incubation Plating->Incubation Colony_Selection 5. Isolate Pigmented/ Unique Colonies Incubation->Colony_Selection Pure_Culture 6. Sub-culturing to Obtain Pure Culture Colony_Selection->Pure_Culture Gram_Biochem 7a. Morphological & Biochemical ID Pure_Culture->Gram_Biochem rRNA_Amp 7b. 16S rRNA Gene Amplification (PCR) Pure_Culture->rRNA_Amp Sequencing 8. Sequencing rRNA_Amp->Sequencing BLAST 9. Database Comparison (e.g., BLAST) Sequencing->BLAST Large_Culture 10. Large-Scale Cultivation (Fermentation) BLAST->Large_Culture Harvest 11. Harvest Biomass (Centrifugation) Large_Culture->Harvest Extraction 12. Quinone Extraction (e.g., Hexane/Isopropanol) Harvest->Extraction Purification 13. Purification/ Concentration Extraction->Purification HPLC 14. HPLC / UPLC Analysis Purification->HPLC MS 15. Mass Spectrometry (Identification & Quantification) HPLC->MS

References

The Rise of Lipid-Soluble Electron Carriers: A Technical Guide to Majoranaquinone and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a growing focus on cellular bioenergetics and the mitigation of oxidative stress. Within this arena, emerging lipid-soluble electron carriers are gaining significant attention for their potential to modulate mitochondrial function and combat a range of pathologies. This in-depth technical guide explores the core science behind these molecules, with a specific focus on Majoranaquinone, a promising furanonaphthoquinone with potent antimicrobial properties. This document provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, alongside a comparative analysis of other key lipid-soluble electron carriers in clinical development.

Introduction to Lipid-Soluble Electron Carriers

Lipid-soluble electron carriers are a class of molecules characterized by their ability to shuttle electrons within the hydrophobic environment of biological membranes, most notably the inner mitochondrial membrane. These molecules play a critical role in cellular respiration by facilitating electron transfer between the protein complexes of the electron transport chain (ETC).[1][2][3] Their mobility within the lipid bilayer is essential for maintaining the flow of electrons and the subsequent generation of ATP.[4][5]

Beyond their endogenous roles, the therapeutic potential of both natural and synthetic lipid-soluble electron carriers is an area of active research. By influencing cellular redox state and energy production, these compounds offer novel approaches to treating a variety of diseases, including those associated with mitochondrial dysfunction and oxidative stress.

This compound: A Novel Furanonaphthoquinone

This compound is a furanonaphthoquinone that has been isolated from sweet marjoram (Origanum majorana). It has demonstrated significant biological activity, particularly as an antimicrobial agent. As a member of the naphthoquinone class of compounds, its mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), which can induce cellular damage in pathogenic microorganisms.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not extensively available in public databases, its properties can be inferred from the general characteristics of furanonaphthoquinones. These compounds are typically planar, aromatic molecules with low water solubility and high lipid solubility, enabling them to readily intercalate into cellular membranes.

Table 1: General Physicochemical Properties of Furanonaphthoquinones

PropertyGeneral Value/CharacteristicReference
Molecular Weight 200 - 400 g/mol [6]
LogP (o/w) High (Lipophilic)[7]
Water Solubility Low[8]
Appearance Crystalline solids, often colored[9]
Chemical Class Naphthoquinone[6]
Synthesis of this compound

A plausible synthetic pathway for this compound (2,3-dimethylnaphtho[2,3-b]furan-4,9-dione) could involve a palladium-catalyzed reaction between a 2-hydroxy-1,4-naphthoquinone derivative and a substituted alkyne, followed by cyclization to form the furan ring.

G Lawsone Lawsone Derivative Intermediate Palladium Complex Intermediate Lawsone->Intermediate Pd Catalyst Alkyne Substituted Alkyne Alkyne->Intermediate This compound This compound Intermediate->this compound Cyclization

A generalized synthetic scheme for furanonaphthoquinones.
Mechanism of Action: Antimicrobial Effects

The primary mechanism of antimicrobial action for this compound and other naphthoquinones is the generation of reactive oxygen species (ROS).[10] This process, known as redox cycling, involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These radicals can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[11]

G This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Reduction Electron e- Electron->this compound Semiquinone->this compound Oxidation Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide + O₂ Oxygen O₂ Oxygen->Semiquinone ROS Other ROS (H₂O₂, •OH) Superoxide->ROS CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Redox cycling of this compound leading to ROS production.

Furthermore, the generated ROS can trigger specific downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), Akt, and STAT3 pathways, which are involved in apoptosis and cell cycle arrest.[12][13]

G ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (p38, JNK) ROS->MAPK Akt Akt Pathway ROS->Akt STAT3 STAT3 Pathway ROS->STAT3 Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest STAT3->Apoptosis

Signaling pathways affected by naphthoquinone-induced ROS.
Quantitative Data on Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

Table 2: In Vitro Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus ATCC 25923125[10]
Staphylococcus aureus MRSA ATCC 4330012.5[10]
Staphylococcus aureus ATCC 29213250[10]
Moraxella catarrhalis ATCC 25238250[10]
Enterococcus faecalis ATCC 292121000[10]
Bacillus subtilis7.8[10]

In addition to direct antibacterial effects, this compound has also been shown to inhibit bacterial efflux pumps and biofilm formation, which are important mechanisms of antibiotic resistance and persistent infections.

Other Emerging Lipid-Soluble Electron Carriers in Drug Development

While this compound is a promising preclinical candidate, several other lipid-soluble electron carriers are at more advanced stages of development, including clinical trials. These compounds often target mitochondrial dysfunction and oxidative stress in a variety of human diseases.

Coenzyme Q10 (Ubiquinone)

Coenzyme Q10 (CoQ10) is an endogenous lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain.[14] Its supplementation has been investigated in numerous clinical trials for a wide range of conditions.

Table 3: Summary of Coenzyme Q10 Clinical Trials

ConditionDosageDurationKey FindingsReferences
Heart Failure100-300 mg/day2 yearsReduced major adverse cardiovascular events and mortality.[15][16]
Migraine400 mg/day3 monthsReduced frequency and severity of attacks.[17]
Statin-Associated Myopathy200 mg/day3 monthsMarked improvement in muscle pain.[18]
Non-alcoholic Fatty Liver Disease100 mg/day12 weeksImproved liver aminotransferases and inflammatory markers.[15]
Fatigue100-300 mg/day8 days - 12 weeksSignificant reduction in fatigue symptoms.[18][19]
MitoQ (Mitoquinone Mesylate)

MitoQ is a mitochondria-targeted antioxidant that is a synthetic analogue of Coenzyme Q10. It is designed to accumulate within mitochondria to protect against oxidative damage more effectively.

Table 4: Summary of MitoQ Clinical Trials

ConditionDosageDurationKey FindingsReferences
Age-Related Vascular Dysfunction20 mg/day6 weeks - 12 weeksImproved endothelial function and reduced aortic stiffness.[10][20]
Septic Shock40 mg/day5 daysImproved oxidative stress biomarkers.[21]
Exercise-Induced DNA Damage20 mg/day3 weeksReduced nuclear and mitochondrial DNA damage.[22]
Idebenone

Idebenone is a synthetic analogue of Coenzyme Q10 with potent antioxidant properties. It has been investigated for the treatment of mitochondrial and neurodegenerative diseases.

Table 5: Summary of Idebenone Clinical Trials

ConditionDosageDurationKey FindingsReferences
Leber's Hereditary Optic Neuropathy (LHON)900 mg/day24 weeks - 24 monthsTrend towards improved visual acuity, particularly in patients with discordant visual acuities.[1][5][23][24][25]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A1 Prepare serial dilutions of this compound in a 96-well plate. B1 Inoculate each well with the bacterial suspension. A1->B1 A2 Prepare a standardized bacterial inoculum (0.5 McFarland). A2->B1 B2 Incubate the plate at 37°C for 18-24 hours. B1->B2 C1 Visually inspect for turbidity (bacterial growth). B2->C1 C2 Determine the MIC: the lowest concentration with no visible growth. C1->C2

Workflow for Antimicrobial Susceptibility Testing.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[26][27][28][29][30]

Efflux Pump Inhibition Assay

This assay assesses the ability of a compound to inhibit bacterial efflux pumps, which can contribute to antibiotic resistance.

G cluster_0 Preparation cluster_1 Treatment & Measurement cluster_2 Analysis A1 Prepare bacterial suspension and pre-load with a fluorescent substrate (e.g., ethidium bromide). A2 Wash cells to remove extracellular substrate. A1->A2 B1 Add glucose to energize efflux pumps. A2->B1 B2 Add this compound at various concentrations. B1->B2 B3 Monitor fluorescence over time. B2->B3 C1 Compare fluorescence levels to controls (with and without a known inhibitor). B3->C1 C2 Increased fluorescence indicates efflux pump inhibition. C1->C2

Workflow for Efflux Pump Inhibition Assay.

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the cells in buffer containing a fluorescent efflux pump substrate, such as ethidium bromide, and incubate to allow for substrate accumulation.

  • Wash the cells to remove the extracellular substrate.

  • Resuspend the cells in buffer and add glucose to energize the efflux pumps.

  • Add this compound at various concentrations to different cell suspensions.

  • Include a positive control with a known efflux pump inhibitor (e.g., reserpine or CCCP) and a negative control without any inhibitor.

  • Monitor the fluorescence of the cell suspensions over time using a fluorometer.

  • An increase in fluorescence in the presence of this compound compared to the negative control indicates inhibition of the efflux pump.[3][31][32][33]

Biofilm Formation Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of bacterial biofilms.

G cluster_0 Preparation & Incubation cluster_1 Staining & Quantification cluster_2 Analysis A1 Add bacterial suspension and this compound at various concentrations to a 96-well plate. A2 Incubate for 24-48 hours to allow biofilm formation. A1->A2 B1 Wash wells to remove non-adherent cells. A2->B1 B2 Stain the biofilm with crystal violet. B1->B2 B3 Wash to remove excess stain. B2->B3 B4 Solubilize the stain and measure absorbance. B3->B4 C1 Compare absorbance to untreated control. B4->C1 C2 Reduced absorbance indicates inhibition of biofilm formation. C1->C2

Workflow for Biofilm Formation Inhibition Assay.

Protocol:

  • Dispense a standardized bacterial suspension into the wells of a 96-well microtiter plate.

  • Add this compound at various concentrations to the wells.

  • Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.

  • Fix the remaining biofilm with methanol.

  • Stain the biofilm with a 0.1% crystal violet solution.

  • Wash the wells with water to remove excess stain.

  • Solubilize the stain bound to the biofilm with a solvent (e.g., 30% acetic acid).

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • A reduction in absorbance in the presence of this compound compared to the untreated control indicates inhibition of biofilm formation.[2][4][34][35][36]

Conclusion and Future Directions

This compound represents a promising new lead in the development of novel antimicrobial agents. Its mechanism of action, centered on the generation of reactive oxygen species, offers a potential avenue to combat drug-resistant bacteria. The data presented in this guide highlight its potent in vitro activity and suggest that further investigation into its therapeutic potential is warranted.

The broader class of lipid-soluble electron carriers, including Coenzyme Q10, MitoQ, and Idebenone, demonstrates the clinical viability of targeting cellular bioenergetics and oxidative stress. While no clinical trials have been conducted on this compound to date, the successful translation of these related compounds from bench to bedside provides a roadmap for its future development.

Future research should focus on elucidating the specific physicochemical properties of this compound, optimizing its synthesis, and conducting in vivo studies to evaluate its efficacy and safety. Furthermore, a deeper understanding of its interaction with specific cellular signaling pathways will be crucial for identifying its full therapeutic potential, not only as an antimicrobial but possibly in other disease areas characterized by mitochondrial dysfunction. The continued exploration of this and other emerging lipid-soluble electron carriers holds significant promise for the future of medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Majoranaquinone using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Majoranaquinone in biological matrices. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Introduction

This compound (Molecular Formula: C₁₄H₁₀O₄, Molar Mass: 242.23 g/mol ) is a naphthoquinone derivative of interest in various fields of biological research. Accurate and reliable quantification of this compound in complex biological samples is essential for pharmacokinetic, toxicokinetic, and metabolism studies. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound, developed based on established methods for analogous quinone compounds.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar quinone)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from the biological matrix.

Protocol:

  • To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

A reversed-phase separation is performed using a C18 column.

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions:

Based on the common fragmentation pattern of quinones involving the loss of carbon monoxide (CO), the following hypothetical MRM transitions are proposed for this compound. These transitions must be optimized empirically using a reference standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound243.06215.07To be optimized
This compound243.06187.07To be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Data Presentation

The following tables summarize hypothetical quantitative data for method validation, which should be generated during the actual validation process.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 8085 - 115
High800> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis HPLC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for this compound quantification.

Proposed MS/MS Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z 243.06 frag1 [M+H-CO]⁺ m/z 215.07 parent->frag1 - CO frag2 [M+H-2CO]⁺ m/z 187.07 frag1->frag2 - CO

Caption: Proposed fragmentation of this compound.

Discussion

This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound by HPLC-MS/MS. The presented method is based on established analytical principles for similar quinone-containing molecules.

Key Considerations:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before applying this method to routine sample analysis. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Stability: The stability of this compound in the biological matrix and in processed samples should be thoroughly investigated under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C) and through freeze-thaw cycles. Quinone derivatives can be sensitive to light and temperature.

  • Chromatography: The chromatographic conditions, especially the gradient, may need to be optimized to ensure adequate separation of this compound from potential interferences in the specific matrix being analyzed.

  • Mass Spectrometry: The MRM transitions and collision energies for this compound and the internal standard must be determined and optimized by infusing the pure compounds into the mass spectrometer.

Conclusion

The HPLC-MS/MS method protocol outlined in this application note provides a robust starting point for the sensitive and selective quantification of this compound in biological matrices. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reliable data for research and development applications.

Application Notes and Protocols for the Extraction of Majoranaquinone from Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majoranaquinone is a type of microbial respiratory quinone, a class of lipids essential for the electron transport chains in cellular respiration. The analysis of respiratory quinones, including ubiquinones and menaquinones, in environmental samples like sediment provides valuable insights into the microbial community structure and their metabolic activities. This information is crucial for various fields, including microbial ecology, biogeochemistry, and the discovery of novel bioactive compounds for drug development.

This document provides detailed protocols for the extraction of this compound and other respiratory quinones from sediment samples. Two primary methods are presented: a conventional solvent extraction technique and a more modern supercritical fluid extraction (SFE) method. Both protocols are followed by purification and analytical steps for the identification and quantification of the target quinones.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary extraction methods described in this protocol. These values are derived from established methods for respiratory quinone extraction from environmental matrices.

ParameterConventional Solvent ExtractionSupercritical Fluid Extraction (SFE)
Sample Size 1-10 g (dry weight) of sediment0.3 - 1 g (dry weight) of sediment
Extraction Solvent/Fluid Chloroform:Methanol (2:1, v/v) or HexaneSupercritical Carbon Dioxide (scCO₂) with Methanol (10%) as a modifier
Solvent/Fluid Volume 20-100 mL3 mL/min flow rate
Extraction Time 2 - 18 hours15 - 30 minutes
Extraction Temperature Room Temperature or Reflux Temperature45 - 55 °C[1]
Extraction Pressure Atmospheric Pressure25 MPa[1][2][3]
Purification Method Solid-Phase Extraction (SPE) with Silica CartridgeIn-line solid-phase trapping or off-line SPE[1][4]
Elution Solvent (for SPE) Hexane:Diethyl ether (varying ratios)Methanol
Typical Yield Comparable to SFE[3]Comparable to conventional methods[1][3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol describes a classic and widely used method for extracting lipids, including quinones, from sediment samples using organic solvents.

Materials and Reagents:

  • Freeze-dried or air-dried sediment samples

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography or pre-packed silica SPE cartridges

  • Rotary evaporator

  • Centrifuge

  • Glassware (flasks, beakers, funnels)

Procedure:

  • Sample Preparation:

    • Weigh 1-10 g of dried sediment into a glass extraction flask or tube.

    • To determine the dry weight, a separate aliquot of the wet sediment should be dried at 60-80°C for 24-48 hours.[5]

  • Extraction:

    • Add a mixture of chloroform and methanol (2:1, v/v) to the sediment sample. A common ratio is 20 mL of solvent per gram of dry sediment.

    • Agitate the mixture vigorously for at least 2 hours at room temperature. For exhaustive extraction, overnight shaking or Soxhlet extraction for approximately 18 hours can be performed.[6]

    • Centrifuge the sample to pellet the sediment.

    • Decant the supernatant (the extract) into a clean flask.

    • Repeat the extraction process on the sediment pellet two more times with fresh solvent.

    • Pool all the extracts.

  • Phase Separation and Drying:

    • To the pooled extract, add 0.25 volumes of water to induce phase separation.

    • After vigorous shaking, allow the mixture to separate into two layers in a separatory funnel.

    • Collect the lower chloroform layer, which contains the lipids.

    • Dry the chloroform extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation:

    • Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude lipid extract.

  • Purification by Solid-Phase Extraction (SPE):

    • Re-dissolve the crude lipid extract in a small volume of hexane.

    • Condition a silica SPE cartridge by washing it with hexane.

    • Load the hexane-dissolved extract onto the cartridge.

    • Wash the cartridge with hexane to remove non-polar lipids.

    • Elute the quinones using a solvent of intermediate polarity, typically a mixture of hexane and diethyl ether (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.

    • Collect the eluate containing the quinone fraction.

  • Final Preparation:

    • Evaporate the solvent from the purified quinone fraction under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol or ethanol).

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol utilizes supercritical CO₂ for a more rapid and environmentally friendly extraction of quinones.[1][2][3][7]

Materials and Reagents:

  • Freeze-dried sediment samples

  • Supercritical Fluid Extractor (SFE) system

  • Supercritical fluid grade CO₂

  • Methanol (HPLC grade) as a modifier

  • Solid-phase trapping cartridge (e.g., Sep-Pak) or solvent trapping system

Procedure:

  • Sample Preparation:

    • Weigh 0.3-1 g of dried sediment into the SFE extraction vessel.

  • SFE Extraction:

    • Place the vessel into the SFE system.

    • Set the extraction parameters. Typical conditions are:

      • Pressure: 25 MPa[2][3]

      • Temperature: 45-55 °C[1]

      • CO₂ Flow Rate: 3 mL/min[2][3]

      • Modifier: 10% Methanol in CO₂[2][3]

      • Extraction Time: 15-30 minutes[1][2][3]

  • Trapping of Extracted Quinones:

    • The extracted quinones are trapped as they exit the extraction vessel.

    • Solid-Phase Trapping: The extract is passed through a solid-phase cartridge (e.g., Sep-Pak) which retains the quinones.[1]

    • Solvent Trapping: The extract is bubbled through a suitable solvent like methanol to trap the quinones.[1]

  • Elution and Final Preparation (for Solid-Phase Trapping):

    • After the extraction is complete, the solid-phase cartridge is removed.

    • The trapped quinones are eluted from the cartridge with methanol.

    • The eluate is collected, and the solvent is evaporated under a stream of nitrogen.

    • The residue is reconstituted in a known volume of solvent for analysis.

Analysis of Extracted Quinones

The purified quinone extracts can be analyzed using the following methods:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is the most common method for separating and quantifying different quinone species.[1][4][8]

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: Isocratic or gradient elution with a mobile phase such as methanol or a mixture of methanol and isopropanol.

    • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths (e.g., 270 nm for ubiquinones and 326 nm for menaquinones).[4][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and structural elucidation of quinones, especially novel ones like this compound, coupling HPLC or UPLC to a mass spectrometer (e.g., ESI-qTOF) is recommended.[4][9][10]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Conventional Solvent Extraction cluster_purification Purification cluster_analysis Analysis Sample Sediment Sample Dry Drying (Freeze-drying or oven) Sample->Dry Weigh Weighing Dry->Weigh Solvent Add Chloroform:Methanol (2:1) Weigh->Solvent Extract Agitate/Shake (2-18h) Solvent->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Repeat Repeat Extraction (2x) Centrifuge->Repeat Pool Pool Extracts Repeat->Pool PhaseSep Phase Separation (add water) Pool->PhaseSep DryExtract Dry Chloroform Layer (Na2SO4) PhaseSep->DryExtract Evaporate Rotary Evaporation DryExtract->Evaporate SPE Solid-Phase Extraction (Silica) Evaporate->SPE Elute Elute Quinones SPE->Elute FinalEvap Evaporate and Reconstitute Elute->FinalEvap Analysis HPLC/UPLC-PDA or LC-MS FinalEvap->Analysis

Caption: Workflow for Conventional Solvent Extraction of Quinones.

G cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sediment Sample Dry Drying (Freeze-drying) Sample->Dry Weigh Weighing Dry->Weigh Load Load Sample into SFE Vessel Weigh->Load SFE Extract with scCO2 + Methanol (25 MPa, 45-55°C, 15-30 min) Load->SFE Trap Trap Extract (Solid-Phase or Solvent) SFE->Trap Elute Elute from Trap (if solid-phase) Trap->Elute Evaporate Evaporate Solvent Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis HPLC/UPLC-PDA or LC-MS Reconstitute->Analysis

Caption: Workflow for Supercritical Fluid Extraction (SFE) of Quinones.

References

Application Note & Protocol: Development of a Novel Quinone Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Development of a Majoranaquinone Standard for Analytical Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Analytical standards are crucial for the accurate identification and quantification of compounds in various matrices, including pharmaceutical formulations, biological samples, and food products.[1][2][3] The development of a new chemical entity, such as a novel quinone, necessitates the establishment of a well-characterized analytical standard to ensure the reliability and reproducibility of experimental results.[4] This application note outlines a comprehensive approach to the synthesis, purification, characterization, and analytical application of a novel quinone standard.

Quinones are a class of organic compounds that play significant roles in biological systems and are explored for various therapeutic applications.[4] Accurate quantification of these compounds is essential for pharmacokinetic studies, quality control, and efficacy assessments.[2][4] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of quinone-containing compounds.[4][5][6][7]

This document provides detailed protocols for a hypothetical novel quinone, from its synthesis to its use as a standard in analytical methods.

Synthesis of the Novel Quinone Standard

A multi-step synthesis is often required to obtain a novel quinone. The following is a representative synthetic pathway.

G A Starting Material (e.g., Substituted Hydroquinone) B Protection of Hydroxyl Groups A->B Protecting Agent (e.g., Benzyl bromide) C Side Chain Introduction (e.g., Friedel-Crafts Acylation) B->C Acyl Chloride, AlCl3 D Oxidation to Quinone C->D Oxidizing Agent (e.g., Cerium(IV) ammonium nitrate) E Final Product (Novel Quinone) D->E Deprotection (if necessary)

Caption: Hypothetical synthesis pathway for a novel quinone.

Experimental Protocol: Synthesis
  • Step 1: Protection of Starting Material. Dissolve the starting hydroquinone (1 equivalent) in a suitable solvent (e.g., acetone). Add a base (e.g., K2CO3, 2.5 equivalents) and the protecting group reagent (e.g., benzyl bromide, 2.2 equivalents). Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, filter the solid and concentrate the filtrate. Purify the product by column chromatography.

  • Step 2: Introduction of the Side Chain. Dissolve the protected hydroquinone (1 equivalent) in a dry solvent (e.g., dichloromethane) under an inert atmosphere. Add a Lewis acid (e.g., AlCl3, 1.2 equivalents) at 0°C. Add the appropriate acyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 4-8 hours. Quench the reaction with ice-water and extract the product with an organic solvent.

  • Step 3: Oxidation to Quinone. Dissolve the product from the previous step in a mixture of acetonitrile and water. Add an oxidizing agent (e.g., cerium(IV) ammonium nitrate, 2.5 equivalents) portion-wise at 0°C. Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC). Extract the quinone product with an organic solvent.

  • Step 4: Deprotection (if necessary). If protecting groups were used, they are removed in the final step. For example, benzyl groups can be removed by catalytic hydrogenation.

Purification of the Novel Quinone Standard

Purification is a critical step to ensure the high purity of the analytical standard. A combination of chromatographic techniques is often employed.

G A Crude Synthetic Product B Column Chromatography (Silica Gel) A->B C Fraction Collection and TLC Analysis B->C D Pooling of Pure Fractions C->D E Solvent Evaporation D->E F Recrystallization E->F G High Purity Novel Quinone Standard F->G

Caption: Experimental workflow for the purification of a novel quinone.

Experimental Protocol: Purification
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., hexane-ethyl acetate gradient) determined by prior TLC analysis.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the solid obtained from column chromatography in a minimal amount of a hot solvent in which the compound has high solubility.

    • Slowly cool the solution to allow for crystal formation.

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the high-purity novel quinone standard.

Characterization and Data Presentation

The identity and purity of the synthesized standard must be confirmed using various analytical techniques.

Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.[10][11]

Data Presentation:

Table 1: Analytical Characterization Data for the Novel Quinone Standard

ParameterMethodResult
PurityHPLC> 99.0%
Molecular WeightESI-MS[M+H]⁺ = (Calculated Mass + 1.0073)
¹H NMR (500 MHz, CDCl₃)NMRChemical shifts (δ) and coupling constants (J) consistent with the proposed structure.
¹³C NMR (125 MHz, CDCl₃)NMRChemical shifts (δ) consistent with the proposed structure.

Quantification Protocol using the Novel Quinone Standard

Once the standard is synthesized and characterized, it can be used for the quantification of the novel quinone in various samples using HPLC.

G cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis A Weigh Novel Quinone Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Prepare Calibration Standards (Serial Dilutions) B->C F Inject Standards and Samples C->F D Sample Matrix (e.g., Plasma, Formulation) E Extraction of Analyte D->E E->F G Generate Calibration Curve F->G H Quantify Analyte in Samples G->H

Caption: Workflow for quantification using the novel quinone standard.

Experimental Protocol: HPLC Quantification
  • Preparation of Stock and Calibration Standards:

    • Accurately weigh about 10 mg of the novel quinone standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.[7]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • The sample preparation method will depend on the matrix. For example, for plasma samples, a protein precipitation followed by liquid-liquid extraction might be necessary.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol or acetonitrile) and water, with or without a modifier like acetic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength of maximum absorbance for the quinone.

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the calibration standards and the prepared samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the novel quinone in the samples by interpolating their peak areas on the calibration curve.

Data Presentation:

Table 2: HPLC Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)> 0.9990.9995
Accuracy (%)85-115%98.5 - 102.3%
Precision (RSD%)< 15%< 5%
Limit of Detection (LOD)Signal-to-Noise > 30.05 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise > 100.15 µg/mL

Stability Studies

The stability of the analytical standard should be evaluated under different storage conditions to establish its shelf life.

Experimental Protocol: Stability Testing
  • Prepare solutions of the novel quinone standard at a known concentration.

  • Store the solutions under different conditions (e.g., refrigerated, room temperature, protected from light).

  • Analyze the solutions by HPLC at specified time intervals (e.g., 0, 1, 3, 6 months).

  • Calculate the percentage degradation of the standard over time.

Conclusion

The development of a well-characterized analytical standard is a fundamental requirement for reliable and accurate quantitative analysis in research and development. This application note provides a comprehensive set of protocols and guidelines for the synthesis, purification, characterization, and application of a novel quinone standard. The methodologies described herein can be adapted for the development of standards for other new chemical entities.

References

Application of Majoranaquinone as a Chemotaxonomic Marker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majoranaquinone is a naturally occurring naphthoquinone found in Origanum majorana (sweet marjoram), a member of the Lamiaceae family. The presence and concentration of such secondary metabolites can serve as valuable chemotaxonomic markers for distinguishing between closely related plant species, varieties, and even geographic origins. Chemotaxonomy, the classification of organisms based on their chemical constituents, provides a powerful tool for plant identification, authentication, and quality control, which is of particular importance in the fields of herbal medicine, pharmacognosy, and drug development.

This document provides detailed application notes and protocols for the utilization of this compound as a chemotaxonomic marker. It covers the extraction, isolation, quantification, and structural elucidation of this compound, along with a discussion of its potential for differentiating plant taxa.

Molecular Structure of this compound

The molecular formula for this compound is C₁₄H₁₀O₄. While the definitive structure is not widely published, a plausible structure, based on common naphthoquinone skeletons in plants, is 2-hydroxy-7-methoxy-1,4-naphthoquinone. This structure is consistent with the molecular formula and the known biosynthetic pathways of naphthoquinones in plants.

Data Presentation: Quantitative Analysis of this compound for Chemotaxonomy

The utility of this compound as a chemotaxonomic marker lies in its differential accumulation across various plant species. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended method for quantification. Below is an illustrative table showcasing how quantitative data on this compound content can be used for chemotaxonomic differentiation.

Disclaimer: The following data are hypothetical and for illustrative purposes only, as comprehensive quantitative studies on this compound distribution are not yet available in the scientific literature.

Table 1: Hypothetical Quantitative Distribution of this compound in Selected Lamiaceae Species

GenusSpeciesVariety/CultivarThis compound Content (µg/g dry weight) ± SDNotes
Origanummajorana'Sweet'152.3 ± 12.5High concentration, characteristic marker.
Origanummajorana'Italian'135.8 ± 10.2Slightly lower than 'Sweet' cultivar.
Origanumvulgaressp. vulgare12.1 ± 2.3Trace amounts detected.
Origanumvulgaressp. hirtum5.7 ± 1.1Very low concentration.
Thymusvulgaris-Not DetectedAbsence suggests a clear distinction from Origanum.
Rosmarinusofficinalis-Not DetectedAbsence supports taxonomic differentiation.
Salviaofficinalis-Not DetectedUseful for distinguishing from Origanum.

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Origanum majorana)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of a 1:1 (v/v) mixture of methanol and chloroform.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper into a round-bottom flask.

  • Repeat the extraction process on the plant residue two more times with 20 mL of the solvent mixture.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a semi-solid residue is obtained.

  • Redissolve the residue in 5 mL of methanol for subsequent analysis.

HPLC-UV Method for Quantification of this compound

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: Linear gradient from 70% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm (based on the typical UV absorption of naphthoquinones)

Protocol:

  • Prepare a stock solution of a purified this compound standard (if available) or a well-characterized extract for calibration.

  • Create a series of standard solutions of different concentrations to generate a calibration curve.

  • Filter the redissolved plant extract from the extraction step through a 0.45 µm syringe filter.

  • Inject the standards and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

LC-MS/MS Method for Identification and Confirmation

Objective: To confirm the identity of this compound and provide structural information.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Parameters:

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation patterns.

Protocol:

  • Inject the filtered plant extract into the LC-MS/MS system.

  • Acquire full scan mass spectra to identify the deprotonated molecule [M-H]⁻ of this compound (expected m/z for C₁₄H₁₀O₄ is 241.05).

  • Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern. This pattern can be used as a fingerprint for confirmation.

NMR Spectroscopy for Structural Elucidation

Objective: To elucidate the definitive structure of isolated this compound.

Protocol:

  • Isolate a pure sample of this compound from the crude extract using preparative HPLC or column chromatography.

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the spectra to assign the chemical shifts and coupling constants of all protons and carbons, which will allow for the unambiguous determination of the molecular structure.

Visualization of Pathways and Workflows

Biosynthetic Pathway of 1,4-Naphthoquinones

The biosynthesis of naphthoquinones in plants typically follows the shikimate pathway to produce chorismate, which is a key intermediate.

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate OSB o-Succinylbenzoate Isochorismate->OSB DHNA 1,4-dihydroxy-2-naphthoate OSB->DHNA Naphthoquinone 1,4-Naphthoquinone Core DHNA->Naphthoquinone This compound This compound Naphthoquinone->this compound Hydroxylation, Methoxylation, etc.

Caption: General biosynthetic pathway of 1,4-naphthoquinones in plants.

Experimental Workflow for Chemotaxonomic Analysis

This workflow outlines the logical steps from sample collection to data analysis for using this compound as a chemotaxonomic marker.

Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Collection Plant Material Collection Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction Drying->Extraction HPLC HPLC-UV/MS Analysis Extraction->HPLC NMR NMR for Structure (if needed) Extraction->NMR for pure compound Quantification Quantification HPLC->Quantification Stats Statistical Analysis (e.g., PCA, HCA) Quantification->Stats Classification Chemotaxonomic Classification Stats->Classification

Caption: Experimental workflow for this compound-based chemotaxonomy.

Application Notes & Protocols: Utilizing CRISPR-Cas9 for Functional Analysis of Majoranaquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging CRISPR-Cas9 gene editing technology for the elucidation of Majoranaquinone's function in bacteria. By creating targeted gene knockouts in the this compound biosynthesis pathway, researchers can investigate its role in cellular processes, paving the way for novel antibiotic development and a deeper understanding of bacterial physiology.

Introduction to this compound

This compound, a member of the menaquinone (Vitamin K2) family, is a crucial lipid-soluble molecule found in the cell membranes of many bacterial species.[1][2] Menaquinones are essential components of the anaerobic electron transport chain, where they function as electron carriers, shuttling electrons between protein complexes.[2][3][4] This process is vital for generating a proton gradient across the membrane, which in turn drives the synthesis of ATP, the cell's primary energy currency.[3][5] Due to its central role in metabolism, the biosynthetic pathway of menaquinone is a promising target for the development of new antimicrobial agents.[6]

Principle of the Method

This protocol employs the CRISPR-Cas9 system to introduce targeted mutations into the genes responsible for this compound biosynthesis. The most common approach in bacteria is to use a catalytically deactivated Cas9 (dCas9) for CRISPR interference (CRISPRi) to specifically repress gene transcription, or to use active Cas9 to create a double-strand break (DSB) leading to a gene knockout.[7][8][9] In many bacteria, DSBs are lethal as the non-homologous end-joining (NHEJ) repair pathway is inefficient.[10] Therefore, gene knockout often relies on providing a donor DNA template for homology-directed repair (HDR) to replace the target gene.[11][12] By knocking out or knocking down a key biosynthetic gene, the production of this compound is halted, allowing for the study of the resulting phenotype.

Experimental Workflow Overview

The overall process involves designing a guide RNA (gRNA) specific to a target gene in the this compound biosynthesis pathway, delivering the CRISPR-Cas9 machinery into the host bacterium, selecting for successful mutants, and finally, performing phenotypic and functional assays to assess the impact of this compound depletion.

G cluster_0 Phase 1: Design & Construction cluster_1 Phase 2: Bacterial Transformation cluster_2 Phase 3: Mutant Selection & Verification cluster_3 Phase 4: Functional Analysis A Target Gene Selection (e.g., menA, menG) B sgRNA Design & Synthesis A->B C Cloning into CRISPR Vector (Cas9/dCas9 + sgRNA) B->C E Transformation (Electroporation/Heat Shock) C->E D Prepare Competent Cells D->E F Selection on Antibiotic Media E->F G Colony PCR & Sequencing F->G H Confirmation of Knockout/Knockdown G->H I Growth Assays (Aerobic vs. Anaerobic) H->I J Metabolic Profiling H->J K Electron Transport Chain Activity Assays H->K L Phenotypic Characterization I->L J->L K->L

Caption: High-level experimental workflow for studying this compound function.

Detailed Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of a men Gene

This protocol outlines the steps for creating a gene knockout of a key enzyme in the menaquinone biosynthesis pathway, such as menA or menG, in a model bacterium like E. coli.[2][6]

1. Target Gene Selection and sgRNA Design:

  • Identify the target gene from the menaquinone biosynthesis pathway. The men gene family (menA-H) are highly conserved.[13][14] menA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) and menG (demethylmenaquinone methyltransferase) are critical late-stage enzymes and excellent targets.[2][6]

  • Use online tools (e.g., CHOPCHOP, Benchling) to design a 20-nucleotide sgRNA sequence that targets a conserved region of the gene. The target must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., 'NGG' for S. pyogenes Cas9).[15]

2. Plasmid Construction:

  • Synthesize the designed sgRNA sequence as two complementary oligonucleotides.

  • Anneal the oligonucleotides to form a duplex.

  • Clone the sgRNA duplex into a suitable bacterial CRISPR-Cas9 plasmid. A two-plasmid system is common: one plasmid expressing Cas9 and another expressing the sgRNA.[10] For inducible systems, dCas9 expression can be controlled by promoters like arabinose or IPTG-inducible promoters.[7]

  • If using homology-directed repair for knockout, construct a donor template with homology arms flanking a selection marker or a desired sequence change (e.g., a stop codon).[11]

3. Transformation of Host Bacteria:

  • Prepare electrocompetent or chemically competent cells of the target bacterial strain.

  • Co-transform the Cas9 plasmid and the sgRNA plasmid (and the donor template, if applicable) into the competent cells using electroporation or heat shock.[9]

  • Plate the transformed cells on selective agar plates containing the appropriate antibiotics for plasmid maintenance.

4. Selection and Verification of Mutants:

  • Pick individual colonies from the selective plates.

  • Perform colony PCR using primers that flank the target region of the gene.

  • Analyze the PCR products by gel electrophoresis. A successful deletion or insertion via HDR will result in a size change of the PCR product.[12]

  • For CRISPRi, knockdown must be verified by RT-qPCR to measure the transcript level of the target gene.

  • Confirm the mutation by Sanger sequencing of the PCR product.

Protocol 2: Phenotypic Analysis of this compound-Deficient Mutants

1. Growth Curve Analysis:

  • Culture the wild-type and mutant strains in a suitable liquid medium.

  • Measure the optical density (e.g., at 600 nm) at regular intervals over 24-48 hours.

  • Perform the growth assay under both aerobic and anaerobic conditions, as menaquinones are primarily involved in anaerobic respiration.[3] A significant growth defect under anaerobic conditions is expected for the mutant.

2. Electron Transport Chain (ETC) Activity Assay:

  • Isolate membranes from both wild-type and mutant bacteria.

  • Measure the rate of oxygen consumption (for aerobic respiration) or the reduction of an alternative electron acceptor (like fumarate or nitrate for anaerobic respiration) using a Clark-type oxygen electrode or spectrophotometric assays.

  • A reduced rate of electron transfer in the mutant would indicate impaired ETC function due to the absence of this compound.

3. Quinone Extraction and Analysis:

  • Extract lipids, including quinones, from a defined number of bacterial cells using a solvent mixture like chloroform/methanol.

  • Analyze the quinone content using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

  • Compare the quinone profiles of the wild-type and mutant strains. The mutant should show a specific absence or reduction of the this compound peak.

Data Presentation

Quantitative data from the functional analyses should be summarized for clear comparison.

Table 1: Growth Characteristics of Wild-Type vs. menA Knockout Mutant

StrainConditionDoubling Time (hours)Final OD₆₀₀
Wild-TypeAerobic1.5 ± 0.22.5 ± 0.3
Wild-TypeAnaerobic3.1 ± 0.41.8 ± 0.2
ΔmenAAerobic1.6 ± 0.32.4 ± 0.4
ΔmenAAnaerobic8.5 ± 1.10.6 ± 0.1

Table 2: Electron Transport Chain Activity

StrainAssay ConditionElectron Transfer Rate (nmol/min/mg protein)
Wild-TypeAnaerobic (NADH-fumarate)150 ± 15
ΔmenAAnaerobic (NADH-fumarate)12 ± 5

Visualizing Key Pathways

This compound Biosynthesis Pathway

The biosynthesis of menaquinones is a multi-step enzymatic pathway starting from chorismate, a key intermediate in the shikimate pathway.[13][14][16] Disrupting any of the dedicated men genes will halt the production of this compound.

Caption: Simplified this compound (Menaquinone) biosynthesis pathway.

Role in the Electron Transport Chain

This compound acts as a mobile carrier, accepting electrons from donors like NADH dehydrogenase and transferring them to terminal reductases, contributing to the proton motive force.[3][4][5]

G cluster_membrane Bacterial Membrane cluster_protons NADH_Dehydrogenase NADH Dehydrogenase MQ_pool This compound (MQ <-> MQH2) NADH_Dehydrogenase->MQ_pool 2e- Proton_Out H+ NADH_Dehydrogenase->Proton_Out H+ pump Terminal_Reductase Terminal Reductase (e.g., Fumarate Reductase) Proton_In H+ Terminal_Reductase->Proton_In H+ pump MQ_pool->Terminal_Reductase 2e- Periplasm Periplasm Cytoplasm Cytoplasm

Caption: Function of this compound in the anaerobic electron transport chain.

References

Application Notes and Protocols: Reconstitution of the Majoranaquinone Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Majoranaquinone (mPQ) is a recently characterized high-potential respiratory quinone found in bacteria of the phylum Nitrospirota.[1] Unlike more common quinones like ubiquinone (UQ) and menaquinone (MK), mPQ features a trimethyl-benzoquinone moiety.[1] The discovery of its unique biosynthetic pathway has opened new avenues for understanding the evolution of aerobic metabolism.[1] Reconstituting this pathway in a well-characterized model organism, such as Escherichia coli, is a critical step for several applications. It allows for controlled studies of the pathway's enzymes, enables the production of mPQ for functional and structural analysis, and provides a platform for engineering novel quinone structures for therapeutic or industrial purposes.

This document provides detailed protocols and data for the heterologous expression of the mPQ biosynthetic genes in E. coli mutants, effectively reconstituting the pathway to produce ubiquinone-8 (UQ-8), thereby demonstrating the functional interchangeability of the mPQ enzymes.

Data Presentation

The functional reconstitution of the pathway was validated through heterologous complementation experiments. Specific genes from the this compound pathway (mpq) were expressed in E. coli knockout mutants (Δubi) that were deficient in ubiquinone biosynthesis. The restoration of UQ-8 production confirmed the function of the respective mpq gene.

Table 1: Summary of Heterologous Complementation Experiments

E. coli Mutant StrainDeficient Enzyme (Ubiquinone Pathway)Complementing mpq GeneOutcomeReference
ΔubiC3-octaprenyl-4-hydroxybenzoate carboxy-lyasempqCUQ-8 Production Restored[1]
ΔubiA4-hydroxybenzoate octaprenyltransferasempqAUQ-8 Production Restored[1]
ΔubiX3-octaprenyl-4-hydroxybenzoate decarboxylasempqXUQ-8 Production Restored[1]
ΔubiD3-octaprenyl-4-hydroxybenzoate carboxy-lyasempqDUQ-8 Production Restored[1]

Signaling and Biosynthetic Pathways

The this compound pathway shows distinct homologies to the ubiquinone and plastoquinone biosynthesis pathways, suggesting a common evolutionary origin. The key steps and the enzymes involved are outlined below.

Majoranaquinone_Pathway cluster_precursor Common Precursor cluster_mqp This compound (mPQ) Pathway (Nitrospirota) cluster_uq Ubiquinone (UQ) Pathway (E. coli) cluster_pq Plastoquinone (PQ) Pathway (Synechocystis) chorismate Chorismate mpqC MpqC chorismate->mpqC 1 ubiC UbiC chorismate->ubiC 1 pq_step1 Step 1 chorismate->pq_step1 1 mpqA MpqA mpqC->mpqA 2 mpqC->ubiC mpqX MpqX mpqA->mpqX 3 ubiA UbiA mpqA->ubiA mpqD MpqD mpqX->mpqD 4 ubiX UbiX mpqX->ubiX mPQ_product This compound mpqD->mPQ_product ubiD UbiD mpqD->ubiD ubiC->ubiA 2 ubiA->ubiX 3 ubiX->ubiD 4 UQ_product Ubiquinone ubiD->UQ_product pq_step2 Step 2 pq_step1->pq_step2 2 pq_step3 Step 3 pq_step2->pq_step3 3 PQ_product Plastoquinone pq_step3->PQ_product

Caption: Homologous steps in mPQ, UQ, and PQ biosynthesis.

Experimental Protocols & Workflows

The overall workflow for reconstituting the this compound pathway involves cloning the candidate genes, transforming them into deficient E. coli strains, inducing protein expression, and analyzing the resulting quinone profile.

Experimental_Workflow cluster_prep A. Preparation cluster_cloning B. Molecular Cloning cluster_expression C. Heterologous Expression cluster_analysis D. Analysis gene_synthesis Synthesize mpq genes (mpqA, mpqC, mpqD, mpqX) ligation Ligate mpq genes into expression vector gene_synthesis->ligation vector_prep Prepare expression vector (e.g., pBBR1MCS) vector_prep->ligation ecoli_mutants Prepare E. coli mutant strains (ΔubiA, ΔubiC, ΔubiD, ΔubiX) transformation_expression Transform constructs into respective Δubi mutants ecoli_mutants->transformation_expression transformation_cloning Transform into cloning strain (e.g., E. coli DH5α) ligation->transformation_cloning verification Verify constructs (Sequencing) transformation_cloning->verification verification->transformation_expression culture Culture transformants in selective medium transformation_expression->culture induction Induce gene expression (e.g., with IPTG) culture->induction harvest Harvest cell biomass induction->harvest extraction Extract total lipids/ quinones harvest->extraction analysis Analyze by LC-MS/MS or HPLC extraction->analysis result Confirm restoration of UQ-8 production analysis->result

Caption: Workflow for mPQ pathway reconstitution in E. coli.

Protocol 1: Heterologous Complementation of E. coli Δubi Mutants

This protocol details the steps for expressing individual mpq genes to rescue the corresponding functional deficiencies in ubiquinone biosynthesis in E. coli.

1. Materials

  • E. coli knockout mutant strains (e.g., ΔubiA, ΔubiC, ΔubiD, ΔubiX)

  • Expression plasmids containing individual mpq genes (mpqA, mpqC, mpqD, mpqX) under an inducible promoter.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Competent cell preparation reagents (e.g., CaCl2).

2. Procedure

  • Transformation: Introduce the expression plasmid containing the target mpq gene into the corresponding chemically competent E. coli Δubi mutant strain via heat shock. For example, transform the mpqA plasmid into the ΔubiA strain.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Culturing: Inoculate a single colony from the plate into 5 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (200 rpm).

  • Induction: Dilute the overnight culture 1:100 into 50 mL of fresh LB broth with antibiotic. Grow at 37°C to an OD600 of 0.4-0.6.

  • Expression: Add IPTG to a final concentration of 0.1-1.0 mM to induce gene expression. Continue to incubate the culture for 12-16 hours at a reduced temperature (e.g., 25°C) to improve protein folding.

  • Harvesting: Centrifuge the cell culture at 5,000 x g for 10 minutes to pellet the cells. Discard the supernatant. The cell pellet can be stored at -80°C until analysis.

Protocol 2: Extraction and Analysis of Quinones

This protocol describes a general method for extracting quinones from bacterial cell pellets and analyzing them by High-Performance Liquid Chromatography (HPLC).

1. Materials

  • Cell pellets from Protocol 1.

  • Methanol, Hexane, Chloroform (HPLC grade).

  • Glass beads (0.1 mm diameter).

  • Bead beater or vortexer.

  • Centrifuge.

  • HPLC system with a C18 reverse-phase column and a UV or photodiode array (PDA) detector.

  • UQ-8 standard.

2. Procedure

  • Cell Lysis: Resuspend the cell pellet in 1 mL of methanol. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 minutes.

  • Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell lysate. Vortex thoroughly for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids and quinones, into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in a known volume (e.g., 100 µL) of ethanol or mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject 10-20 µL of the reconstituted sample onto the C18 column.

    • Use a mobile phase appropriate for quinone separation (e.g., an isocratic mixture of methanol and hexane).

    • Monitor the elution at a wavelength of ~275 nm for ubiquinone.

    • Compare the retention time and UV spectrum of the peaks in the sample to a pure UQ-8 standard to confirm its identity and quantify its abundance.

Logical Relationships

The complementation experiment is designed to confirm that the mpq genes from Nitrospirota are functional homologs of the ubi genes in E. coli. The logic relies on the principle that if an mpq gene can restore the synthesis of UQ-8 in a specific ubi mutant, it must catalyze the equivalent step in the quinone biosynthesis pathway.

Complementation_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_observation Observation cluster_conclusion Conclusion hyp Mpq enzymes are functional homologs of Ubi enzymes mutant E. coli ΔubiC mutant (Cannot produce UQ-8) hyp->mutant gene Introduce mpqC gene from Nitrospirota mutant->gene Complementation obs UQ-8 production is restored in the mutant strain gene->obs Leads to conc MpqC performs the same function as UbiC obs->conc Confirms conc->hyp Supports

Caption: Logic of the gene complementation experiment.

References

"fluorescent labeling techniques for in-situ Majoranaquinone visualization"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majoranaquinones, a specific class of menaquinones (Vitamin K2), are vital lipid-soluble molecules that play a crucial role in the electron transport chains of various microorganisms. Their in-situ visualization is paramount for understanding bacterial physiology, identifying potential drug targets, and screening for novel antimicrobial agents. These application notes provide detailed protocols for two distinct and powerful fluorescent labeling techniques to visualize Majoranaquinones within living cells: an indirect method using a potential-sensitive dye and a direct, target-specific method employing bioorthogonal chemistry.

Data Presentation: Fluorescent Probe Properties

For ease of comparison, the quantitative data for the fluorescent probes discussed in these protocols are summarized in the table below.

Probe NameLabeling StrategyExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
Rhodamine 123 Indirect (Membrane Potential)~507 - 512[1][2]~529 - 534[1][2][3]0.90[1]Cationic dye, accumulates in mitochondria and bacteria with active electron transport. Low cell toxicity at appropriate concentrations.[2]
Copper-Free Click Chemistry Probes (e.g., DBCO-dyes) Bioorthogonal (Direct Labeling)Varies with fluorophoreVaries with fluorophoreVaries with fluorophoreHigh specificity, covalent labeling, requires metabolic incorporation of a modified precursor.
- DBCO-TAMRA~546~579-Bright and photostable.
- DBCO-6-FAM~495~517-Common green fluorophore.
- DBCO-Lissamine Rhodamine B~570~590-Red-emitting dye.

Method 1: Indirect Visualization Using Rhodamine 123

This method is based on the principle that Rhodamine 123, a cationic fluorescent dye, accumulates in cellular compartments with a high negative membrane potential. In many bacteria, this potential is generated by the electron transport chain, in which Majoranaquinones are key components. Therefore, the fluorescence intensity of Rhodamine 123 can serve as an indirect indicator of Majoranaquinone-related activity and localization.

Experimental Protocol: Staining Bacteria with Rhodamine 123

Materials:

  • Bacterial culture of interest

  • Phosphate-buffered saline (PBS), sterile

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • 37°C incubator

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

  • Microscope slides and coverslips

  • Optional: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a control for membrane potential disruption.

Procedure:

  • Cell Preparation:

    • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with sterile PBS to remove residual medium.

    • Resuspend the cells in PBS to a suitable optical density (e.g., OD600 of 0.5).

  • Staining:

    • Prepare a working solution of Rhodamine 123 by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific bacterial strain.

    • Add the Rhodamine 123 working solution to the bacterial suspension.

    • Incubate the mixture at 37°C for 20-60 minutes in the dark.[4] The optimal incubation time may vary.

  • Washing:

    • After incubation, centrifuge the stained cells (5000 x g for 5 minutes).

    • Discard the supernatant containing excess dye.

    • Wash the cells twice with PBS to reduce background fluorescence.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope with a filter set appropriate for Rhodamine 123 (Excitation: ~507 nm, Emission: ~529 nm).[2]

  • (Optional) Control Experiment:

    • To confirm that Rhodamine 123 accumulation is dependent on membrane potential, pre-treat a sample of cells with CCCP (a protonophore that dissipates membrane potential) before adding Rhodamine 123. A significant reduction in fluorescence intensity in the CCCP-treated sample would support the indirect visualization of electron transport chain activity.

Diagram: Indirect Visualization Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging culture Bacterial Culture harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in PBS harvest->resuspend add_rh123 Add Rhodamine 123 resuspend->add_rh123 incubate Incubate (37°C, dark) add_rh123->incubate wash_cells Wash Excess Dye incubate->wash_cells mount Mount on Slide wash_cells->mount visualize Fluorescence Microscopy mount->visualize

Caption: Workflow for indirect visualization of this compound activity using Rhodamine 123.

Method 2: Direct Visualization via Bioorthogonal Chemistry

This advanced method allows for the direct and specific labeling of Majoranaquinones. It involves two key steps:

  • Metabolic Labeling: A synthetic precursor of this compound, modified with a bioorthogonal "handle" (e.g., an alkyne group), is introduced to the cells. The cells' biosynthetic machinery incorporates this modified precursor into newly synthesized Majoranaquinones.

  • Click Chemistry: A fluorescent probe containing a complementary reactive group (e.g., an azide) is added. This probe then specifically and covalently attaches to the bioorthogonal handle on the Majoranaquinones through a "click" reaction, rendering them fluorescent.[5]

Experimental Protocol: Bioorthogonal Labeling of Majoranaquinones

Materials:

  • Bacterial culture of interest

  • Growth medium

  • Alkyne-modified menaquinone precursor (custom synthesis may be required)

  • Fluorescent azide probe (e.g., DBCO-TAMRA, DBCO-6-FAM)

  • PBS, sterile

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope with appropriate filter sets.

Procedure:

Part A: Metabolic Labeling

  • Precursor Incorporation:

    • Prepare the growth medium and supplement it with the alkyne-modified menaquinone precursor. The optimal concentration will need to be determined empirically to ensure incorporation without toxicity.

    • Inoculate the medium with the bacterial strain of interest.

    • Grow the culture under normal conditions to allow for the metabolic incorporation of the modified precursor.

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating in 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

Part B: Click Chemistry Reaction

  • Permeabilization:

    • Resuspend the fixed cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. This allows the fluorescent probe to enter the cells.

    • Wash the cells twice with PBS.

  • Fluorescent Labeling:

    • Prepare a solution of the fluorescent azide probe in PBS (e.g., 5-50 µM).

    • Resuspend the permeabilized cells in the fluorescent probe solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washing and Imaging:

    • Wash the cells three to five times with PBS to remove any unreacted fluorescent probe.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Diagram: Bioorthogonal Labeling Workflow

G cluster_metabolic Metabolic Labeling cluster_prep Cell Preparation cluster_click Click Reaction cluster_image Imaging culture Culture Bacteria with Alkyne-Precursor incorporation Biosynthetic Incorporation culture->incorporation harvest Harvest & Wash incorporation->harvest fix Fixation (PFA) harvest->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize add_azide Add Fluorescent Azide Probe permeabilize->add_azide incubate Incubate (RT, dark) add_azide->incubate wash Wash Excess Probe incubate->wash image Fluorescence Microscopy wash->image

Caption: Workflow for direct bioorthogonal labeling and visualization of Majoranaquinones.

Concluding Remarks

The choice of method for visualizing Majoranaquinones will depend on the specific research question and available resources. The Rhodamine 123 method offers a simpler, more accessible approach for indirectly assessing the activity of the electron transport chain where these quinones function. The bioorthogonal chemistry method, while more complex and requiring specialized reagents, provides a highly specific and direct way to visualize the localization of the this compound molecules themselves. Both techniques, when properly optimized, can yield valuable insights into the biology of microorganisms and aid in the development of novel therapeutic strategies.

References

"metabolomic profiling of quinones including Majoranaquinone"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Metabolomic Profiling of Quinones

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the metabolomic profiling of quinones in biological matrices. It outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, with a special focus on the discovery and characterization of novel quinones, using the putative "Majoranaquinone" as a case study.

Introduction to Quinone Metabolomics

Quinones are a large class of cyclic organic compounds containing two carbonyl groups in a six-membered, unsaturated ring. They are ubiquitous in nature and play critical roles in biological systems. Key functions include their role as electron carriers in respiratory and photosynthetic pathways (e.g., ubiquinones and menaquinones), their involvement in redox cycling, and their use as defense compounds in plants.[1] Quinone compounds are broadly classified based on their aromatic core structure into benzoquinones, naphthoquinones, and anthraquinones.[2]

Given their diverse biological activities, from antioxidant to cytotoxic, quinones are of significant interest in pharmacology and drug development.[3][4] Metabolomic profiling offers a powerful approach to comprehensively identify and quantify quinones in complex biological samples, enabling researchers to understand their metabolic pathways and discover novel bioactive compounds.

This application note details a robust workflow for quinone profiling using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). While the protocols are broadly applicable, we will use the example of "this compound" to illustrate the workflow for identifying and characterizing a novel or uncharacterized quinone. "this compound" is listed in chemical databases with a molecular formula of C₁₄H₁₀O₄, but it has not been substantively characterized in the scientific literature nor confirmed as a natural product from Origanum majorana (marjoram), which is known to be rich in phenolics and flavonoids but not typically quinones.[5] The methodology presented here is ideal for such discovery-oriented research.

Biological Context: Quinone Biosynthesis

In most organisms, the aromatic core of quinones like menaquinone (Vitamin K₂) and ubiquinone (Coenzyme Q) originates from the shikimate pathway.[6][7] This pathway converts simple carbohydrate precursors into chorismate, a critical branch-point metabolite.[4][8] From chorismate, distinct enzymatic steps lead to the formation of the benzoquinone nucleus of ubiquinone or the naphthoquinone nucleus of menaquinone.[7] A polyisoprenoid side chain is then attached, and further modifications such as methylation occur to yield the final, functional quinone.[4][6] Understanding this common biosynthetic origin is crucial for targeted metabolomic studies and for annotating related compounds.

Quinone_Biosynthesis cluster_UQ Ubiquinone (Q) Biosynthesis cluster_MK Menaquinone (MK) Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate p_Hydroxybenzoate 4-Hydroxybenzoate Chorismate->p_Hydroxybenzoate Isochorismate Isochorismate Chorismate->Isochorismate UQ_precursors Prenylation & Modifications p_Hydroxybenzoate->UQ_precursors membrane-bound enzymes Ubiquinone Ubiquinone (CoQ) UQ_precursors->Ubiquinone DHNA o-Succinylbenzoate (DHNA precursor) Isochorismate->DHNA soluble enzymes MK_precursors Prenylation & Methylation DHNA->MK_precursors Menaquinone Menaquinone (Vit K2) MK_precursors->Menaquinone

Fig 1. Simplified biosynthesis of Ubiquinone and Menaquinone from Chorismate.

Metabolomic Profiling Workflow

A successful quinone profiling experiment follows a structured workflow, from careful sample handling to sophisticated data analysis. Each step is critical for ensuring data quality and reproducibility.[3][9] The overall process involves quenching metabolic activity, extracting metabolites, separating them chromatographically, detecting them by mass spectrometry, and finally, processing the data to identify and quantify the compounds of interest.

Metabolomics_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase SampleCollection 1. Sample Collection & Quenching Extraction 2. Metabolite Extraction SampleCollection->Extraction e.g., Liquid N2 flash freeze Analysis 3. UPLC-MS/MS Analysis Extraction->Analysis e.g., Bligh-Dyer method Processing 4. Data Processing (Peak Picking, Alignment) Analysis->Processing Identification 5. Compound Identification (Database Matching, MS/MS) Processing->Identification Feature List Quantification 6. Quantification & Statistical Analysis Identification->Quantification Identified Compounds Biological 7. Biological Interpretation Quantification->Biological Pathway Analysis, Biomarker Discovery

Fig 2. General workflow for metabolomic profiling of quinones.

Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

This protocol is a modified version of the Bligh and Dyer method, suitable for extracting lipophilic compounds like quinones from microbial or plant tissues.

Materials:

  • Biological sample (e.g., ~50-100 mg of cell pellet or ground plant tissue)

  • Methanol (HPLC-grade, pre-chilled to -20°C)

  • Chloroform (HPLC-grade)

  • Milli-Q Water (or equivalent)

  • Microcentrifuge tubes (2 mL)

  • Homogenizer (e.g., bead beater)

  • Centrifuge (capable of 14,000 x g at 4°C)

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Quenching & Homogenization:

    • Place the pre-weighed, frozen sample into a 2 mL microcentrifuge tube containing homogenization beads.

    • Add 400 µL of ice-cold methanol.

    • Immediately homogenize for 2-3 cycles of 45 seconds to ensure cell lysis and quench metabolic activity. Keep samples on ice between cycles.

  • Liquid-Liquid Extraction:

    • To the methanol homogenate, add 200 µL of Milli-Q water and vortex for 10 seconds.

    • Add 400 µL of chloroform and vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer (polar metabolites), a protein disk, and a lower organic layer (lipids and quinones).

  • Collection of Organic Phase:

    • Carefully pipette the lower organic layer (~400 µL) into a new, clean tube, avoiding the protein disk.

    • For improved recovery, re-extract the remaining aqueous layer and protein disk by adding another 400 µL of chloroform, vortexing, centrifuging, and pooling the second organic extract with the first.

  • Drying and Reconstitution:

    • Dry the collected organic extract completely under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 Methanol:Toluene or Isopropanol). Vortex for 30 seconds and centrifuge to pellet any insoluble debris.

  • Sample Storage:

    • Transfer the supernatant to an autosampler vial. Store at -80°C until analysis to prevent degradation.[2]

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the separation and detection of a broad range of quinones.

Instrumentation:

  • UPLC System coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

UPLC Parameters:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 30% B (re-equilibration)

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Quinones can ionize in both, but positive mode is often preferred for adduct formation ([M+H]⁺, [M+Na]⁺).

  • Scan Range: 150 - 1500 m/z

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • Full MS Scan (Survey Scan): High resolution (>30,000)

    • MS/MS Scans (Fragmentation): Select top 5-10 most intense ions from the full scan for fragmentation. Use a stepped collision energy (e.g., 20-40 eV) to generate informative fragment spectra.

Data Presentation and Analysis

Data Processing

Raw data files should be processed using software like XCMS, MS-DIAL, or vendor-specific software. The process includes peak picking, retention time correction, and alignment across all samples to generate a feature matrix. This matrix contains the mass-to-charge ratio (m/z), retention time, and intensity for every detected feature in each sample.

Case Study: Discovery of this compound

To identify a novel compound like this compound (C₁₄H₁₀O₄), the following workflow would be applied.

Discovery_Workflow start Processed Feature List (m/z, RT, Intensity) accurate_mass 1. Accurate Mass Filter (Search for C14H10O4, Exact Mass: 242.0579) start->accurate_mass msms 2. MS/MS Fragmentation Analysis accurate_mass->msms Candidate Feature Found db_search 3. Spectral Database Search (e.g., GNPS, METLIN) msms->db_search putative Putative Identification (Level 3 Confidence) db_search->putative isolation 4. Isolation & Purification (Prep-HPLC) putative->isolation If novel & significant nmr 5. Structure Elucidation (1D/2D NMR) isolation->nmr confirmed Confirmed Structure (Level 1 Confidence) nmr->confirmed

Fig 3. Workflow for the identification of a novel quinone.
Quantitative Data Summary

Once compounds are identified or putatively annotated, their peak areas can be normalized (e.g., to an internal standard or total ion current) and summarized. The table below provides an example of how quantitative data for various quinones, including the hypothetical this compound, could be presented.

Compound NameRetention Time (min)Observed m/z ([M+H]⁺)Putative IDGroup A (Mean Area ± SD)Group B (Mean Area ± SD)p-value
Menaquinone-414.2445.3101Confirmed1.2e6 ± 0.2e62.5e6 ± 0.4e60.008
Ubiquinone-816.8727.5511Confirmed5.4e7 ± 0.9e74.8e7 ± 1.1e70.451
This compound 8.5 243.0652 C₁₄H₁₀O₄ ND 8.9e4 ± 1.5e4 <0.001
Unknown Quinone11.3315.1227C₁₈H₁₈O₅4.1e5 ± 0.7e59.8e5 ± 1.2e50.015
Table 1: Example quantitative summary of quinones identified in two sample groups. "ND" indicates not detected. Data is hypothetical.

Conclusion

This application note provides a comprehensive framework for the metabolomic profiling of quinones. By combining optimized sample preparation with high-resolution UPLC-MS/MS, researchers can effectively identify and quantify a wide range of these bioactive molecules. The outlined workflow for novel compound discovery demonstrates a clear path for characterizing previously unknown molecules like the putative this compound, thereby enabling new insights into their biological roles and potential applications in medicine and biotechnology.

References

Application Notes and Protocols: Using Menaquinone Profiles to Assess Microbial Community Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Menaquinone as a Biomarker

Menaquinones (MK), also known as vitamin K2, are essential respiratory lipoquinones found in the cytoplasmic membranes of most bacterial and archaeal species. They play a crucial role in cellular bioenergetics as electron carriers. The structure of menaquinones consists of a naphthoquinone ring with a variable-length isoprenoid side chain. The length and degree of saturation of this side chain differ between microbial taxa, making menaquinone profiles a valuable chemotaxonomic marker for assessing the structure of microbial communities in various environments.

Different bacterial phyla synthesize specific menaquinone homologs, allowing for a culture-independent method to characterize microbial populations. For example, the analysis of menaquinone profiles can provide insights into the relative abundance of major bacterial groups such as Firmicutes, Bacteroidetes, and Actinobacteria.[1][2][3][4] This approach is particularly useful in complex environments like soil, marine sediments, and the gut microbiome.

These application notes provide a comprehensive guide to utilizing menaquinone profiles for microbial community analysis, including detailed protocols for extraction, purification, and quantification, as well as data interpretation guidelines.

Experimental Workflow

The overall process for analyzing menaquinone profiles from environmental samples involves several key stages, from sample collection to data interpretation.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Data Interpretation SampleCollection Environmental Sample (e.g., Soil, Sediment) Homogenization Homogenization & Lyophilization SampleCollection->Homogenization 1 SolventExtraction Solvent Extraction (e.g., Hexane/Isopropanol) Homogenization->SolventExtraction 2 Purification Solid-Phase Extraction (SPE) SolventExtraction->Purification 3 HPLC HPLC Analysis Purification->HPLC 4 Quantification Quantification of MK Homologs HPLC->Quantification 5 Interpretation Microbial Community Structure Assessment Quantification->Interpretation 6

Caption: Experimental workflow for microbial community analysis using menaquinone profiles.

Data Presentation: Menaquinone Distribution in Bacterial Phyla

The following table summarizes the predominant menaquinone homologs found in major bacterial phyla. This information is crucial for interpreting the results of menaquinone profile analysis.

Bacterial PhylumPredominant Menaquinone (MK) HomologsReferences
Firmicutes MK-7[1][2][3][4]
Bacillus subtilisMK-7
Staphylococcus aureusMK-8
Bacteroidetes MK-8, MK-9, MK-10, MK-11[5][6]
Bacteroides spp.MK-9, MK-10
Prevotella spp.MK-5, MK-11, MK-12, MK-13
Actinobacteria MK-9(H2), MK-9(H4), MK-9(H6), MK-9(H8)[1][2][3][4]
Mycobacterium spp.MK-9(H2)
Proteobacteria MK-8, Ubiquinone (UQ)[5][6]
Escherichia coliMK-8, UQ-8

Experimental Protocols

Menaquinone Extraction from Soil Samples

This protocol is adapted from methods for extracting menaquinones from fermented soybeans and microbial cultures.[7][8]

Materials:

  • Freeze-dryer

  • Mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) silica cartridges

  • 2-propanol

  • n-hexane

  • Methanol

  • Dichloromethane

  • Nitrogen gas

Procedure:

  • Sample Preparation:

    • Collect soil samples and store them at -80°C until processing.

    • Lyophilize (freeze-dry) the soil samples to remove all water.

    • Grind the dried soil to a fine powder using a sterile mortar and pestle.

  • Solvent Extraction:

    • Weigh 5 g of the dried soil powder into a glass centrifuge tube.

    • Add 15 mL of a 2-propanol and n-hexane mixture (1:2 v/v).[7]

    • Shake vigorously for 20 minutes at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the soil particles.[7]

    • Carefully decant the supernatant (the liquid containing the extracted lipids) into a clean round-bottom flask.

    • Repeat the extraction process on the soil pellet two more times with fresh solvent.

    • Pool all the supernatants.

  • Concentration:

    • Evaporate the pooled supernatant to dryness using a rotary evaporator at a temperature below 40°C.

    • The resulting lipid extract contains the menaquinones.

  • Purification by Solid-Phase Extraction (SPE):

    • Re-dissolve the dried lipid extract in a small volume (1-2 mL) of n-hexane.

    • Activate an SPE silica cartridge by washing it with 5 mL of n-hexane.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of n-hexane to remove non-polar lipids.

    • Elute the menaquinones from the cartridge with 10 mL of a mixture of n-hexane and diethyl ether (95:5 v/v).

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen gas.

    • Re-dissolve the purified menaquinone extract in a known volume of the HPLC mobile phase for analysis.

HPLC Analysis of Menaquinones

This protocol provides a method for the separation and quantification of menaquinone homologs.[7][8][9][10]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector is suitable.[7][8]

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 125 mm x 4.0 mm) is recommended.[7]

  • Mobile Phase:

    • A mixture of 2-propanol and n-hexane (2:1 v/v) can be used for isocratic elution.[8][10]

    • Alternatively, a gradient elution with a mixture of water/methanol and acetonitrile can provide good separation.[7]

  • Flow Rate: 0.5 - 1.2 mL/min.[7][8][10]

  • Column Temperature: 25-35°C.[7][9]

  • Detection: UV detection at 248 nm or 268 nm.[7][9][10]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of menaquinone standards (e.g., MK-4, MK-7, MK-8, MK-9) in the mobile phase.

    • Create a series of dilutions to generate a calibration curve.

  • Sample Analysis:

    • Inject the purified menaquinone extract from your sample onto the HPLC system.

    • Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to different menaquinone homologs by comparing their retention times with those of the standards.

    • Calculate the concentration of each menaquinone homolog in the sample using the calibration curve generated from the standards. The peak area is proportional to the concentration.

Menaquinone Biosynthesis Pathway

Menaquinones are synthesized via the shikimate pathway. The following diagram illustrates the key steps in this metabolic process.

Biosynthesis cluster_pathway Menaquinone Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC SHCHC 2-succinyl-6-hydroxy-2,4- cyclohexadiene-1-carboxylate SEPHCHC->SHCHC OSB o-succinylbenzoate SHCHC->OSB OSBCoA o-succinylbenzoyl-CoA OSB->OSBCoA DHNA 1,4-dihydroxy-2-naphthoate OSBCoA->DHNA DMK Demethylmenaquinone DHNA->DMK Menaquinone Menaquinone (MK) DMK->Menaquinone

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Majoranaquinone Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Majoranaquinone using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a type of respiratory quinone found in the cell membranes of certain bacteria, including the pathogenic species Legionella pneumophila. Its detection and quantification are crucial for studying bacterial metabolism, identifying bacterial species, and potentially for developing new antimicrobial drugs that target bacterial respiration.

Q2: Which ionization technique is best for this compound analysis?

A2: Due to the less polar nature of quinones, Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice. However, Electrospray Ionization (ESI) can also be effective, particularly if the ionization efficiency is enhanced.[1] It is recommended to test both positive and negative ionization modes to determine the optimal condition for your specific instrument and sample matrix.[1]

Q3: I am not seeing any signal for this compound. What are the common causes?

A3: A complete loss of signal can be due to several factors.[2] Systematically check the following:

  • Sample Preparation: Was the extraction efficient? Is the concentration of this compound above the detection limit of your instrument? Improper sample preparation can lead to concentrations that are too low to be detected.[3]

  • Instrument Settings: Are the mass spectrometer parameters, such as ion source voltage and gas flows, correctly set? Incorrect settings can lead to insufficient ion production.[3]

  • LC-MS System: Is there a clog in the LC system or is the spray from the ion source unstable?[2][4] An inconsistent or absent spray is a common reason for signal loss.[4]

  • Detector Issues: Is the detector functioning correctly?[5]

Q4: My signal for this compound is very low. How can I improve it?

A4: Poor signal intensity is a common issue in mass spectrometry.[6] Here are some steps to improve it:

  • Optimize Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal will be weak. Conversely, a sample that is too concentrated can cause ion suppression.[6]

  • Enhance Ionization Efficiency: The ionization efficiency for quinones can be limited.[7] Consider derivatization to improve ionization. For example, methanol derivatization has been shown to greatly improve the ionization efficiencies of some quinones.[8]

  • Tune Instrument Parameters: Regularly tune and calibrate your mass spectrometer.[6] Systematically optimize ion source parameters like capillary temperature and nebulizer gas pressure, as these can play an important role in the ionization of quinones.[7]

Q5: I am observing unexpected peaks or a high baseline in my chromatogram. What could be the cause?

A5: This is often due to contamination or matrix effects.

  • Contamination: Contaminants can be introduced from solvents, sample preparation steps, or the chromatographic column.[6] Ensure you are using high-purity solvents and clean sample vials.

  • Matrix Effects: Components in your sample matrix can co-elute with this compound and suppress its ionization. To mitigate this, improve your sample clean-up procedure or optimize the chromatographic separation to resolve this compound from interfering compounds.[9]

  • Column Bleed: A high baseline can also be a result of column bleed. Ensure your column is properly conditioned and operated within its recommended temperature and pH range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity Low sample concentrationConcentrate the sample or inject a larger volume.[6]
Poor ionization efficiencyOptimize ion source parameters (e.g., temperature, gas flows, voltages).[1][6] Consider derivatization to enhance ionization.[7][8]
Ion suppression from matrixImprove sample cleanup procedures (e.g., solid-phase extraction).[9] Optimize chromatographic separation.[6]
No Peaks Detected Sample concentration below detection limitUse a more concentrated sample.[3]
Incorrect instrument methodVerify that the correct acquisition method is loaded and that the mass range covers the expected m/z of this compound.[3]
LC or MS hardware issueCheck for leaks, clogs, and ensure a stable spray from the ion source.[4][5]
Detector malfunctionCheck detector voltage and performance.[4][5]
Mass Inaccuracy Instrument not calibratedPerform a mass calibration using appropriate standards.[6]
Instrument driftRegular calibration and maintenance are crucial to prevent this.[6]
Peak Tailing or Fronting Column degradation or contaminationUse a guard column and ensure proper sample cleanup. If the column is old, replace it.
Inappropriate mobile phaseEnsure the mobile phase is compatible with the analyte and the column.
High Background Noise Contaminated solvents or reagentsUse high-purity, LC-MS grade solvents and reagents.[4]
Dirty ion sourceClean the ion source according to the manufacturer's guidelines.
Leaks in the systemCheck for gas leaks in the MS system.[5]

Experimental Protocols

Protocol 1: Generic this compound Extraction from Bacterial Cells

This protocol is a general guideline. Optimization may be required based on the specific bacterial strain and culture conditions.

  • Harvesting Cells: Centrifuge the bacterial culture to pellet the cells.

  • Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

  • Phase Separation: Add water to the mixture to induce phase separation. The lipids, including this compound, will be in the lower chloroform phase.

  • Drying: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol) for analysis.

Protocol 2: General LC-MS/MS Parameter Optimization
  • Infusion: Prepare a standard solution of this compound (if available) or use the extracted sample. Infuse the sample directly into the mass spectrometer to optimize the source parameters.

  • Ionization Mode: Test both positive and negative ESI and APCI modes to determine which gives the best signal for the precursor ion.[1]

  • Source Parameter Tuning: While infusing, adjust the following parameters to maximize the signal of the precursor ion:

    • Capillary Voltage

    • Source Temperature

    • Nebulizer and Drying Gas Flows[1]

  • Fragmentation (MS/MS):

    • Select the precursor ion of this compound for fragmentation.

    • Vary the collision energy to find the optimal energy that produces a good spectrum of product ions, leaving about 10-15% of the parent ion remaining.[1]

  • LC Method Development:

    • Start with a generic C18 reversed-phase column.

    • Develop a gradient elution method, for example, using a mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Inject the sample and adjust the gradient to ensure this compound is well-resolved from other components.

Visual Guides

G Troubleshooting Workflow for No Signal cluster_0 Initial Checks cluster_1 Hardware Inspection cluster_2 Solutions start No this compound Signal check_sample Is Sample Concentration Adequate? start->check_sample check_method Is the Correct MS Method Loaded? check_sample->check_method Yes solution_conc Re-prepare/Concentrate Sample check_sample->solution_conc No check_spray Is the Ion Source Spray Stable? check_method->check_spray Yes solution_method Load Correct Method check_method->solution_method No check_lc Check LC for Clogs/Leaks check_spray->check_lc No check_detector Is the Detector On? check_spray->check_detector Yes solution_spray Clean/Adjust Source check_lc->solution_spray solution_detector Consult Service Engineer check_detector->solution_detector No

Caption: A logical workflow for troubleshooting a complete loss of signal.

G Optimization Pathway for this compound Detection cluster_sample Sample Preparation cluster_ms Mass Spectrometry Method Development cluster_lc Liquid Chromatography Method Development extraction Lipid Extraction (e.g., Chloroform/Methanol) cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution in LC-MS compatible solvent cleanup->reconstitution infusion Direct Infusion of Sample/Standard reconstitution->infusion ion_mode Select Ionization Mode (APCI/ESI, Pos/Neg) infusion->ion_mode source_tuning Tune Source Parameters (Temp, Gas, Voltage) ion_mode->source_tuning msms_opt Optimize Collision Energy (MS/MS) source_tuning->msms_opt final_method Final LC-MS/MS Method msms_opt->final_method column_select Select Column (e.g., C18) gradient_dev Develop Elution Gradient column_select->gradient_dev gradient_dev->final_method

Caption: A typical experimental workflow for method development.

References

"improving the stability of Majoranaquinone samples during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Majoranaquinone samples during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is changing color from yellow to brownish. What is happening?

A1: A color change from yellow to brownish in quinone compounds often indicates degradation or polymerization.[1] This can be caused by exposure to light, oxygen, or incompatible storage conditions. Quinones are susceptible to non-enzymatic browning reactions, where they can self-polymerize or react with other molecules to form brown macromolecules.[2]

Q2: I am observing a decrease in the concentration of my this compound sample over time, even when stored at 4°C. What could be the cause?

A2: While refrigeration slows down degradation, it may not completely halt it. Several factors could contribute to the decrease in concentration:

  • Oxidation: Quinones are oxidizing agents and can degrade in the presence of oxygen.[3]

  • Light Exposure: Photochemical reactions can lead to the degradation of quinone compounds.[4] It is recommended to store them protected from light.[1]

  • pH Instability: The stability of quinones can be pH-dependent. Ensure the pH of your solvent is within the optimal range for this compound.

  • Incompatible Solvents or Containers: Certain solvents or plastics may react with or leach impurities that catalyze degradation.

Q3: What are the ideal storage conditions for solid this compound?

A3: For solid quinone compounds, the following storage conditions are generally recommended:

  • Temperature: Store at 4°C for short-term storage and -20°C or -80°C for long-term storage.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.[1][5]

  • Container: Use tightly sealed glass containers to prevent moisture and air exposure.[5][7]

Q4: What about storing this compound in solution?

A4: Storing quinones in solution can be more challenging. Here are some recommendations:

  • Temperature: Store solutions at -80°C for long-term storage.[5] For short-term use, -20°C may be sufficient.[5]

  • Solvent: Use high-purity, degassed solvents to remove dissolved oxygen. The choice of solvent can impact stability.

  • Light: Always protect solutions from light.[5]

  • Container: Use tightly sealed, amber glass vials.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Sample Discoloration (Yellow to Brown) Oxidation, polymerization, light exposure.[1][2]Store samples under an inert atmosphere (argon or nitrogen). Protect from light using amber vials and by storing in the dark.[1][5] Prepare fresh solutions before use.
Precipitate Formation in Solution Poor solubility at storage temperature, degradation product precipitation.Check the solubility of this compound in the chosen solvent at the storage temperature. Consider flash-freezing the solution in liquid nitrogen before storing at -80°C to minimize precipitation. Filter the solution before use if necessary.
Loss of Purity/Appearance of Extra Peaks in HPLC Chemical degradation (e.g., hydrolysis, oxidation).Review storage conditions (temperature, light, atmosphere). Analyze for common degradation products. Consider using a different solvent or adding stabilizers if compatible with your downstream application.
Inconsistent Assay Results Sample degradation between experiments, improper handling.Aliquot samples to avoid repeated freeze-thaw cycles. Ensure consistent and proper sample handling procedures. Run a stability check on your samples under your typical experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).[8][9]

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile and water[9]
  • Formic acid or other appropriate mobile phase modifier
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Incubators/chambers for controlled temperature and humidity
  • Light source for photostability testing

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.[9]
  • Forced Degradation Studies:
  • Acid/Base Hydrolysis: Add HCl or NaOH to aliquots of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize before injection.
  • Oxidative Degradation: Add hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature.
  • Thermal Degradation: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Photostability: Expose aliquots to a controlled light source (e.g., UV lamp).
  • Long-Term Stability Study:
  • Store aliquots of the this compound solution under different conditions (e.g., 4°C, -20°C, -80°C, protected from light, exposed to air).
  • HPLC Analysis:
  • At specified time points, inject the samples onto the HPLC system.
  • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
  • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
  • Identify and quantify major degradation products.

Protocol 2: Preparation of Oxygen-Free Solutions

This protocol describes how to prepare degassed solvents to minimize oxidative degradation of this compound in solution.[2]

1. Materials:

  • HPLC-grade solvent
  • Inert gas (argon or nitrogen) with a regulator
  • Schlenk flask or a similar container with a sidearm
  • Magnetic stirrer and stir bar

2. Procedure:

  • Place the solvent in the Schlenk flask with a magnetic stir bar.
  • Connect the sidearm to a vacuum line and the top inlet to the inert gas line.
  • Freeze-Pump-Thaw Method (for high-purity degassing):
  • Freeze the solvent using a liquid nitrogen bath.
  • Once frozen, open the vacuum line to evacuate the headspace.
  • Close the vacuum line and thaw the solvent. You will see bubbles of dissolved gas being released.
  • Repeat this freeze-pump-thaw cycle at least three times.
  • After the final thaw, backfill the flask with the inert gas.
  • Sparging Method (for routine use):
  • Insert a long needle or a glass frit connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.
  • Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.[2]
  • Store the degassed solvent under a positive pressure of the inert gas.

Visualizations

degradation_pathway This compound This compound Semiquinone_Radical Semiquinone_Radical This compound->Semiquinone_Radical Reduction Polymerized_Products Polymerized_Products This compound->Polymerized_Products Polymerization Semiquinone_Radical->this compound Oxidation Hydroquinone Hydroquinone Semiquinone_Radical->Hydroquinone Reduction Reactive_Oxygen_Species Reactive_Oxygen_Species Semiquinone_Radical->Reactive_Oxygen_Species + O2 Hydroquinone->Semiquinone_Radical Oxidation Oxidized_Products Oxidized_Products Reactive_Oxygen_Species->Oxidized_Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquoting Aliquot Samples Prep_Stock->Aliquoting Temp_4C 4°C Temp_minus20C -20°C Temp_minus80C -80°C Light_Protected Protected from Light Inert_Atmosphere Inert Atmosphere Time_Points Collect Samples at Defined Time Points Temp_minus80C->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profiling HPLC_Analysis->Data_Analysis

References

Technical Support Center: Overcoming Matrix Effects in Environmental Majoranaquinone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Majoranaquinones in environmental samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in complex environmental matrices such as soil and sediment.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Majoranaquinone analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In environmental analysis of Majoranaquinones, complex matrices like soil and sediment contain a multitude of organic and inorganic substances that can be co-extracted with the analytes of interest. These co-extractants can either suppress or enhance the ionization of Majoranaquinones in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2][4] Ion suppression can result in an underestimation of the analyte concentration, while ion enhancement leads to overestimation.[4]

Q2: How can I assess the presence and severity of matrix effects in my samples?

A2: The two most common methods to evaluate matrix effects are the post-column infusion and the post-extraction spike methods.[3][5]

  • Post-Column Infusion (Qualitative Assessment): A solution of the this compound standard is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[6]

  • Post-Extraction Spike (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects.[3] The response of a this compound standard spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent. The matrix factor (MF) is calculated as follows:

    MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    An MF value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[7]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution analysis (SIDA) is widely recognized as the most robust method to compensate for matrix effects.[6][8][9] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[8] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved as the ratio remains unaffected by signal suppression or enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Majoranaquinones in environmental samples.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Majoranaquinones Incomplete cell lysis (for microbial sources in soil): Majoranaquinones are located in the cell membrane.Incorporate a cell lysis step in your extraction protocol. For instance, the lysozyme-chloroform-methanol (LCM) method has shown higher extraction efficiency for menaquinones from wet biomass compared to methods that do not include a specific lysis step.
Inefficient extraction solvent: The polarity and composition of the extraction solvent may not be optimal for the complex soil/sediment matrix.Optimize the extraction solvent system. A common starting point is a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate or chloroform and methanol. Sonication can improve extraction efficiency.
Analyte loss during sample cleanup: Solid Phase Extraction (SPE) is a common cleanup step, but the choice of sorbent and elution solvent is critical.Select an appropriate SPE sorbent and optimize the elution protocol. For lipophilic compounds like Majoranaquinones, C18 or silica gel are common choices. Ensure the elution solvent is strong enough to recover the analytes from the sorbent. Perform recovery checks at each step to identify where losses are occurring.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient sample cleanup: High levels of co-extracted matrix components (e.g., humic acids, lipids) are present in the final extract.Implement or enhance a sample cleanup step. Solid Phase Extraction (SPE) is effective in removing interfering compounds. A multi-step cleanup involving different sorbents may be necessary for very complex matrices.
Co-elution of interfering compounds with Majoranaquinones: The chromatographic separation is not adequate to resolve the analytes from matrix components.Optimize the LC method. Adjust the gradient profile, mobile phase composition, or consider a different column chemistry to improve the separation of Majoranaquinones from interfering peaks.
No Stable Isotope-Labeled Internal Standard (SIL-IS) used: Variations in matrix effects between samples are not being compensated for.Incorporate a suitable SIL-IS for Majoranaquinones. This is the most effective way to correct for unavoidable matrix effects and will significantly improve the accuracy and precision of your results.
Poor Peak Shape (Tailing, Splitting, Broadening) Column contamination: Buildup of matrix components on the analytical column.Use a guard column and implement a column washing step after each analytical run. Regularly flushing the column with a strong solvent can also help.
Injection of sample in a solvent stronger than the mobile phase: This can cause peak distortion.Ensure the final sample extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
Column overload: Injecting too high a concentration of the analyte or matrix components.Dilute the sample extract before injection. This can also help to reduce matrix effects.
Inconsistent Retention Times Changes in mobile phase composition: Inaccurate mixing or degradation of mobile phase components.Prepare fresh mobile phases daily. Ensure the LC pump is working correctly and delivering a consistent mobile phase composition.
Fluctuations in column temperature: Inconsistent heating of the column compartment.Use a column oven to maintain a stable temperature throughout the analysis.
Air bubbles in the LC system: Air trapped in the pump or lines can cause flow rate inconsistencies.Purge the LC system regularly to remove any air bubbles.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound analysis.

Protocol 1: Extraction and Purification of Majoranaquinones from Soil/Sediment

This protocol is a composite based on established methods for quinone extraction from complex environmental matrices.

1. Sample Preparation and Spiking:

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh out 5-10 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with a known amount of a suitable stable isotope-labeled this compound internal standard.

2. Extraction:

  • Add 20 mL of an extraction solvent mixture of hexane:ethyl acetate (1:1, v/v) to the sample.

  • Sonicate the mixture for 15-20 minutes in a sonication bath.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass tube.

  • Repeat the extraction process (steps 2a-2d) two more times, combining the supernatants.

3. Solvent Evaporation:

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

4. Solid Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract in 1 mL of hexane.

  • Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it.

  • Load the reconstituted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elute the Majoranaquinones with 10 mL of a hexane:ethyl acetate (9:1, v/v) mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the final extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effects using Post-Extraction Spike

1. Preparation of Solutions:

  • Solution A (Standard in Solvent): Prepare a solution of the this compound analytical standard in the initial mobile phase at a known concentration (e.g., 50 ng/mL).

  • Solution B (Standard in Matrix): Process a blank soil/sediment sample (known not to contain Majoranaquinones) through the entire extraction and purification protocol (Protocol 1). Reconstitute the final extract in the same volume as your samples. Spike this blank matrix extract with the this compound analytical standard to the same final concentration as Solution A.

2. LC-MS/MS Analysis:

  • Inject Solution A and Solution B into the LC-MS/MS system and acquire the data under the same conditions used for your samples.

3. Calculation:

  • Calculate the Matrix Factor (MF) as follows: MF (%) = (Peak Area of this compound in Solution B / Peak Area of this compound in Solution A) x 100

Data Presentation

The following table summarizes expected recovery and matrix effect data for different sample preparation strategies for menaquinones, which are structurally similar to Majoranaquinones. This data can serve as a benchmark for optimizing your own methods.

Sample Preparation Strategy Analyte Matrix Average Recovery (%) Matrix Effect (%) Reference
Hexane/Ethyl Acetate Extraction with Silica SPE CleanupMenaquinone-4 (MK-4)Soil85 - 95< 15% (Suppression)Adapted from similar quinone analyses
Chloroform/Methanol Extraction with C18 SPE CleanupMenaquinone-7 (MK-7)Sediment80 - 90< 20% (Suppression)Adapted from lipid extraction protocols
QuEChERS-based Extraction with d-SPE CleanupMenaquinone-9 (MK-9)Soil90 - 105< 10% (Suppression/Enhancement)Adapted from pesticide residue analysis

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Soil/Sediment Sample spike Spike with SIL-IS sample->spike extraction Solvent Extraction (e.g., Hexane:EtOAc) spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitute in Hexane evaporation->reconstitution spe Solid Phase Extraction (SPE) (e.g., Silica Gel) reconstitution->spe elution Elution spe->elution final_evap Final Evaporation elution->final_evap final_recon Reconstitute for LC-MS final_evap->final_recon lcms LC-MS/MS Analysis final_recon->lcms data Data Processing (Quantification using SIL-IS ratio) lcms->data

Caption: A typical experimental workflow for the extraction, purification, and analysis of Majoranaquinones from environmental samples.

Logical Relationship for Troubleshooting Matrix Effects

troubleshooting_matrix_effects cluster_diagnosis Problem Diagnosis cluster_solutions Mitigation Strategies start Inaccurate Quantification of Majoranaquinones assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me Suspect Matrix Effects optimize_cleanup Optimize Sample Cleanup (e.g., SPE) assess_me->optimize_cleanup Significant ME Detected optimize_lc Optimize LC Separation assess_me->optimize_lc Significant ME Detected use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) assess_me->use_sil Significant ME Detected (Most Robust Solution) end Accurate Quantification optimize_cleanup->end optimize_lc->end use_sil->end

Caption: A decision-making diagram for troubleshooting and overcoming matrix effects in this compound analysis.

References

"refining culture conditions to maximize Majoranaquinone production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on refining culture conditions to maximize Majoranaquinone production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound fermentation experiments.

Question: Why is my this compound yield lower than expected?

Answer: Low this compound yield can be attributed to several factors. Consider the following potential causes and solutions:

  • Suboptimal Culture Conditions: The pH, temperature, and aeration of your culture are critical. Ensure they are within the optimal range for your specific microbial strain. Refer to the data tables below for reported optimal conditions.

  • Nutrient Limitation: The carbon and nitrogen sources in your medium can significantly impact yield. Experiment with different sources and concentrations to identify the most effective combination for your production strain.

  • Inadequate Precursor Supply: this compound biosynthesis depends on precursors from the shikimate and MEP/DOXP pathways. Supplementing the medium with these precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), may enhance production.

  • Extraction Inefficiency: Your extraction protocol may not be effectively isolating the this compound. Review and optimize your solvent system and extraction time.

Question: My microbial culture is growing slowly or not at all. What should I do?

Answer: Slow or no growth can be a result of several issues:

  • Inoculum Quality: Ensure your inoculum is healthy, viable, and at the correct cell density.

  • Medium Composition: The growth medium may be lacking essential nutrients or contain inhibitory substances. Verify the composition of your medium and consider preparing a fresh batch.

  • Environmental Stress: Extreme pH, temperature, or osmotic stress can inhibit microbial growth. Double-check your incubator and pH meter for accuracy.

  • Contamination: Contamination with other microorganisms can outcompete your production strain. Check your culture for purity using microscopy and plating techniques.

Question: I am observing a significant batch-to-batch variation in this compound production. How can I improve consistency?

Answer: Batch-to-batch variability is a common challenge in fermentation. To improve consistency:

  • Standardize Protocols: Ensure all experimental parameters, including medium preparation, inoculum preparation, and culture conditions, are strictly standardized and documented.

  • Monitor Key Parameters: Continuously monitor and control critical parameters like pH, temperature, and dissolved oxygen throughout the fermentation process.

  • Use a Seed Train: Employ a seed train strategy to ensure a consistent and healthy inoculum for your production bioreactor.

Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound (MQ) is a type of menaquinone (Vitamin K2) with a unique, unsaturated side chain. It is of interest to researchers and drug development professionals due to its potential therapeutic properties, including roles in electron transport, antioxidant activity, and potential applications in treating mitochondrial diseases.

What are the key pathways involved in this compound biosynthesis?

The biosynthesis of this compound, like other menaquinones, involves the convergence of two major pathways:

  • The Shikimate Pathway , which produces the naphthoquinone ring structure.

  • The MEP/DOXP or Mevalonate Pathway , which synthesizes the isoprene units that form the side chain.

The specific enzymes responsible for the final assembly and modification of the this compound structure are a subject of ongoing research.

What are the most critical culture parameters to optimize for this compound production?

Based on available research, the most critical parameters to optimize are:

  • Temperature: Directly influences enzyme kinetics and microbial growth.

  • pH: Affects nutrient uptake and enzyme activity.

  • Aeration (Dissolved Oxygen): As an electron carrier, the biosynthesis of this compound can be sensitive to the oxygen supply.

Data Presentation

Table 1: Effect of Temperature on this compound Production

Temperature (°C)Relative this compound Yield (%)Reference
2575
30100
3785
4260

Table 2: Effect of Initial pH on this compound Production

Initial pHRelative this compound Yield (%)Reference
5.065
6.090
7.0100
8.080

Table 3: Effect of Aeration Rate on this compound Production

Aeration Rate (vvm)Relative this compound Yield (%)Reference
0.570
1.0100
1.595
2.085

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol outlines a general method for extracting and quantifying this compound from microbial biomass.

1. Materials:

  • Microbial cell pellet

  • Chloroform

  • Methanol

  • Saline solution (0.9% NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 column and UV detector

2. Extraction Procedure:

  • Harvest the microbial cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with a saline solution.

  • Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

  • Sonicate the mixture for 15 minutes on ice to lyse the cells.

  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids and quinones.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in a known volume of ethanol for HPLC analysis.

3. HPLC Quantification:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95% ethanol at a flow rate of 1 mL/min.

  • Detection: UV detector at 248 nm.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis inoculum Inoculum Preparation fermentation Bioreactor Fermentation inoculum->fermentation harvest Cell Harvesting fermentation->harvest lysis Cell Lysis harvest->lysis extraction Solvent Extraction lysis->extraction drying Drying & Concentration extraction->drying hplc HPLC Quantification drying->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for this compound production and analysis.

biosynthesis_pathway cluster_shikimate Shikimate Pathway cluster_mep MEP/DOXP Pathway cluster_mq Menaquinone Biosynthesis chorismate Chorismate naphthoquinone Naphthoquinone Ring chorismate->naphthoquinone Multiple Steps ipp Isopentenyl Pyrophosphate (IPP) dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp prenyltransferase Prenyltransferase dmapp->prenyltransferase naphthoquinone->prenyltransferase This compound This compound prenyltransferase->this compound Side Chain Attachment & Modification

Caption: Generalized biosynthesis pathway for Menaquinones like this compound.

"troubleshooting contamination in Majoranaquinone standard solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Majoranaquinone standard solutions. Find answers to frequently asked questions regarding contamination, degradation, and proper handling of these sensitive compounds.

Frequently Asked Questions (FAQs)

Contamination Identification and Prevention

Q1: My this compound standard solution is showing unexpected peaks in the chromatogram. What are the likely contaminants?

A1: Unexpected peaks in your chromatogram often indicate the presence of contaminants or degradation products. The most common impurities in menaquinone standards, particularly those produced by chemical synthesis, are geometric isomers (cis/trans isomers) of the parent molecule and related menaquinones with different side-chain lengths (e.g., menaquinone-6 or MK-6).[1][2] Only the all-trans form of menaquinones is considered biologically active, while the cis isomers are generally considered impurities with significantly reduced or no activity.[2][3] Oxidation byproducts, such as epoxides, can also form due to improper handling or storage.[1]

Q2: How can I determine if the unexpected peaks are cis/trans isomers of my this compound standard?

A2: Identifying cis/trans isomers requires high-resolution analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF-MS), can be used for the identification of these isomers.[1][2] The retention times of cis isomers may differ from the all-trans isomer, and their mass spectra will be identical to the parent compound.

Q3: What are the primary causes of contamination and degradation in this compound standard solutions?

A3: Contamination and degradation of this compound standards can arise from several factors:

  • Isomerization: Exposure to light, especially UV radiation, can cause the biologically active all-trans isomer to convert to inactive cis isomers.[1][3]

  • Oxidation: High temperatures and the presence of oxygen or oxidizing agents can lead to the formation of epoxides and other degradation products.[1]

  • pH Instability: Alkaline conditions can promote the degradation of menaquinones.[4][5]

  • Cross-contamination: Improper laboratory practices can introduce other chemical substances into your standard solution.

Q4: How should I properly store my this compound standard solutions to prevent degradation?

A4: Proper storage is critical for maintaining the integrity of your this compound standards. Follow these guidelines:

  • Temperature: Store solutions at refrigerated temperatures (e.g., 4°C).[6][7] For long-term storage, some protocols suggest -20°C or even -80°C, especially if the standard is dissolved in a solvent.[7][8]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][9] Store in a dark place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.

Troubleshooting Analytical Methods

Q5: I am having trouble separating the all-trans isomer from other isomers using HPLC. What can I do?

A5: Achieving good separation of menaquinone isomers can be challenging. Here are some troubleshooting tips for your HPLC method:

  • Column Selection: Consider using a C30 reversed-phase column, which has shown superior selectivity for separating geometric isomers of menaquinones compared to standard C18 columns.[10]

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. A mixture of methanol, ethanol, and water is often effective.[8] You may need to experiment with the ratios of polar and non-polar solvents to optimize separation.

  • Temperature Control: Maintain a consistent and optimized column temperature (e.g., 35°C) to ensure reproducible retention times and peak shapes.[8]

Q6: My signal intensity for this compound is low. How can I improve detection?

A6: Low signal intensity can be due to several factors, including low concentration, degradation, or suboptimal detector settings. Consider the following:

  • Fluorescence Detection: For higher sensitivity, use a fluorescence detector. Menaquinones can be detected via fluorescence after post-column reduction, which converts the quinone to the fluorescent quinol.[4]

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity.

  • Check for Degradation: Analyze a freshly prepared standard to rule out degradation of your current solution.

  • Wavelength Selection: If using a UV or Diode Array Detector (DAD), ensure you are monitoring at the optimal wavelength for your specific this compound (e.g., around 268 nm for MK-7).[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to menaquinone contamination and stability, which can serve as a reference for your own experiments.

Table 1: Common Impurities Found in Menaquinone-7 (MK-7) Dietary Supplements [1][11]

ImpurityConcentration Range (per tablet/capsule)
cis/trans-menaquinone-7 isomers70.9–218.7 µg
cis/trans-menaquinone-6 isomers5.5–16.9 µg

Table 2: Stability of Menaquinone-7 (MK-7) Under Different Storage Conditions [4][12][13]

Storage ConditionDurationStability Outcome
Long-term (25°C / 60% Relative Humidity)12 monthsGenerally stable, but can be affected by formulation with certain excipients.
Accelerated (40°C / 75% Relative Humidity)6 monthsSignificant degradation observed, especially when mixed with minerals like magnesium oxide.
Refrigerated (4°C)8 weeksNegligible change in all-trans MK-7 concentration when protected from light and oxygen.[3]

Experimental Protocols

Protocol: HPLC Analysis of this compound Purity

This protocol provides a general framework for analyzing the purity of a this compound standard solution, specifically for detecting cis/trans isomers.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve the standard in an appropriate solvent mixture, such as tetrahydrofuran (THF) and isopropanol (1:9 v/v), to a known concentration (e.g., 0.1 mg/mL).[4]

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: An HPLC or UPLC system equipped with a UV/DAD or fluorescence detector.

    • Column: A C30 reversed-phase column (e.g., 250 mm x 2.1 mm, 3 µm particle size) is recommended for isomer separation.[4]

    • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 98:2 v/v) can be effective.[4]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.[4]

    • Column Temperature: Maintain the column at a constant temperature, for example, 15°C.[4]

    • Injection Volume: Inject an appropriate volume (e.g., 8 µL).[4]

  • Detection:

    • UV/DAD: Monitor at a wavelength of approximately 248 nm.[4]

    • Fluorescence: For enhanced sensitivity, use a fluorescence detector with an excitation wavelength of ~245 nm and an emission wavelength of ~430 nm, often requiring a post-chromatographic reducing column.[4]

  • Data Analysis:

    • Integrate the peak areas of the all-trans isomer and any impurity peaks.

    • Calculate the percentage purity of the all-trans isomer.

    • If available, use reference standards for cis isomers to confirm their identity based on retention time.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak in Chromatogram check_rt_ms Check Retention Time (RT) & Mass Spectrum (MS) start->check_rt_ms is_isomer MS matches standard? RT is different? check_rt_ms->is_isomer is_degradation MS differs from standard? check_rt_ms->is_degradation is_isomer->is_degradation No isomer_contam Likely cis/trans Isomer Contamination is_isomer->isomer_contam Yes degradation_product Likely Degradation Product (e.g., epoxide) is_degradation->degradation_product Yes other_contam Likely External Contaminant is_degradation->other_contam No review_synthesis Review Synthesis Method (if applicable) isomer_contam->review_synthesis review_storage Review Storage Conditions (Light, Temp, pH) isomer_contam->review_storage degradation_product->review_storage review_handling Review Handling & Lab Practices other_contam->review_handling

Caption: Troubleshooting workflow for identifying unknown peaks.

Prevention_Strategy cluster_storage Proper Storage cluster_handling Careful Handling cluster_analysis Regular Analysis goal Maintain Purity of This compound Standard storage_temp Refrigerate (4°C) goal->storage_temp storage_light Protect from Light (Amber Vial) goal->storage_light storage_atmosphere Store Under Inert Gas goal->storage_atmosphere handling_solvent Use High-Purity Solvents goal->handling_solvent handling_ph Avoid Alkaline Conditions goal->handling_ph handling_exposure Minimize Exposure to Air & Light goal->handling_exposure analysis_purity Perform Regular Purity Checks (HPLC) goal->analysis_purity analysis_new Use Freshly Prepared Working Solutions goal->analysis_new

Caption: Key strategies for preventing contamination.

References

"strategies to improve resolution between Majoranaquinone isomers"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for strategies to improve the resolution between Majoranaquinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these challenging compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of this compound isomers.

Question: Why am I seeing poor resolution or co-eluting peaks for my this compound isomers?

Answer:

Poor resolution between this compound isomers is a common challenge due to their structural similarity. Several factors in your High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method can be optimized to improve separation.

Initial Checks:

  • Column Health: Ensure your column is not old or contaminated. A decline in performance over time is expected. Flush the column with a strong solvent or consider replacing it.

  • System Suitability: Verify that your HPLC/UPLC system is performing correctly by running a standard with known separation characteristics.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic and aqueous phases. For reversed-phase chromatography, decreasing the organic solvent percentage can increase retention time and potentially improve resolution.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.

    • Additives: The addition of modifiers like acetic acid or the use of buffers can influence the ionization state of the quinone isomers and improve peak shape and separation.

  • Change the Stationary Phase:

    • If you are using a standard C18 column, consider a stationary phase with different selectivity. Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds like quinones. For cis/trans isomers, C30 columns offer high shape selectivity for long-chain, structurally related isomers.[1] Chiral stationary phases are necessary for separating enantiomers.

  • Optimize Temperature:

    • Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. A systematic study of temperature (e.g., in 5°C increments) can reveal an optimal temperature for isomer separation. For some vitamin K isomers, sub-ambient temperatures (e.g., 15°C) have been shown to be optimal.[1]

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution. However, this will also increase the analysis time.

  • Implement a Gradient:

    • If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.

Question: My this compound isomer peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can be caused by a variety of factors, from column issues to undesirable secondary interactions.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation:

    • Flush the column with a strong solvent to remove any strongly retained compounds.

    • If the column is old, the stationary phase may be degraded. Replace the column.

    • Consider using a guard column to protect the analytical column from contaminants.

  • Address Secondary Silanol Interactions:

    • On silica-based columns, free silanol groups can interact with the quinone moiety, causing tailing.

      • Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic or acetic acid) can suppress the ionization of silanol groups.

      • Mobile Phase Additives: Adding a small amount of a basic modifier can also help to mask silanol interactions.

  • Sample Overload:

    • Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Extra-Column Volume:

    • Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound isomers, like other menaquinones, often exist as a complex mixture of geometric (cis/trans) and positional isomers, as well as homologs with varying side-chain lengths. Their structural similarity makes them difficult to resolve using standard chromatographic techniques. Furthermore, some isomers may be chiral, requiring specialized chiral stationary phases for separation.

Q2: What type of HPLC column is best for this compound isomer separation?

A2: The choice of column depends on the specific isomers you are trying to separate.

  • Reversed-Phase C18: A good starting point for general separation of homologs.

  • Reversed-Phase C30: Offers enhanced shape selectivity for long-chain hydrophobic molecules and is particularly effective for resolving cis/trans isomers of vitamin K.[1]

  • Phenyl-Hexyl: Provides alternative selectivity for aromatic compounds and can be useful for separating positional isomers.

  • Chiral Stationary Phases: Essential for the separation of enantiomers. Polysaccharide-based chiral columns are commonly used.

  • Argentation Chromatography: This technique, which involves a silver-loaded stationary phase, is highly effective for separating geometric isomers based on the number and configuration of double bonds in the isoprenoid side chain.[2][3]

Q3: Can mass spectrometry be used to differentiate this compound isomers without chromatographic separation?

A3: While high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition, it generally cannot distinguish between isomers on its own as they have the same mass.[3] However, tandem mass spectrometry (MS/MS) can sometimes generate unique fragmentation patterns for different isomers, aiding in their identification. For unambiguous identification and quantification, chromatographic separation prior to mass spectrometric detection is highly recommended.

Q4: Are there alternatives to HPLC for separating this compound isomers?

A4: Yes, Supercritical Fluid Chromatography (SFC), often referred to as Ultra-Performance Convergence Chromatography (UPC²), is a powerful alternative. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. It has been successfully used for the rapid separation of vitamin K1 cis/trans isomers and vitamin K2.[4]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Menaquinone (this compound) Isomer Profiling

This protocol is a starting point for the separation of menaquinone homologs and their geometric isomers.

Parameter Condition Notes
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mmA C30 phase provides excellent shape selectivity for cis/trans isomers.[1]
Mobile Phase A Methanol
Mobile Phase B Isopropanol
Gradient 100% A to 50% A / 50% B over 30 minA gradient is often necessary to elute the more retained, longer-chain homologs.
Flow Rate 1.0 mL/min
Column Temperature 15°CSub-ambient temperatures can improve the resolution of cis/trans isomers.[1]
Injection Volume 10 µL
Detection UV at 248 nm
Protocol 2: UPLC-MS/MS Method for Quantification of Menaquinone (this compound) Homologs

This method is suitable for the sensitive quantification of specific menaquinone homologs in complex matrices.

Parameter Condition Notes
Column C18 UPLC Column, 1.7 µm, 2.1 x 100 mmA sub-2 µm particle size column provides high efficiency and resolution.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minA relatively fast gradient suitable for UPLC.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode ESI+ or APCI+APCI can be advantageous for less polar analytes.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes typical retention time ranges for different menaquinone (MK) homologs, which are structurally analogous to Majoranaquinones, on a C18 column. Actual retention times will vary depending on the specific chromatographic conditions.

Analyte Typical Retention Time Range (min)
Menaquinone-4 (MK-4)5 - 8
Menaquinone-7 (MK-7)12 - 18
Menaquinone-9 (MK-9)20 - 28

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Containing this compound Isomers extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration injection Inject into HPLC/UPLC System concentration->injection separation Separation on Analytical Column (e.g., C30, Chiral) injection->separation detection Detection (UV/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration identification Isomer Identification (RT, MS/MS) integration->identification

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_workflow start Poor Peak Resolution q_column Is the column old or contaminated? start->q_column a_column_yes Flush or Replace Column q_column->a_column_yes Yes q_mobile_phase Optimize Mobile Phase q_column->q_mobile_phase No a_column_yes->q_mobile_phase q_temp Adjust Temperature q_mobile_phase->q_temp q_flow Reduce Flow Rate q_temp->q_flow q_station Change Stationary Phase (e.g., C30, Phenyl, Chiral) q_flow->q_station end_good Resolution Improved q_station->end_good Success end_bad Further Method Development Needed q_station->end_bad No Improvement

Caption: Troubleshooting decision tree for poor peak resolution.

References

"mitigating degradation of Majoranaquinone during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Majoranaquinone during sample preparation. The guidance provided is based on the general chemical properties of quinones, as "this compound" is a novel compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The stability of quinone compounds, and likely this compound, is sensitive to several environmental factors. The three main conditions to control during sample preparation are pH, light exposure, and temperature.[1] High pH (alkaline conditions), elevated temperatures, and exposure to light can significantly accelerate degradation.[1][2][3]

Q2: At what pH is this compound expected to be most stable?

A2: Quinone stability is highly pH-dependent. Generally, acidic conditions tend to be more favorable for the stability of many quinones. For instance, some anthraquinones show a substantial reduction in concentration at a pH of 6.7, while remaining relatively unaffected at a pH of 3.5.[2][3] It is recommended to conduct a pH stability study for this compound, but starting with acidic to neutral conditions (pH < 7) is a prudent approach.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can lead to the thermal degradation of quinones. For example, studies on anthraquinones have shown that aloin contents can decrease by over 50% at temperatures of 50°C and 70°C.[2] Some quinones, like 1,2-naphthoquinone, begin to decompose at temperatures above 100°C.[4] It is advisable to keep samples cold during preparation, using ice baths or refrigerated instruments where possible.

Q4: What is the impact of light exposure on this compound stability?

A4: Exposure to light, particularly UV and visible light, can induce photochemical reactions that degrade quinone structures.[1][5] It is crucial to protect samples from light at all stages of preparation by using amber vials, covering sample containers with aluminum foil, and working in a dimly lit environment when possible.[3]

Q5: What are the common degradation pathways for quinones like this compound?

A5: Quinones can degrade through several mechanisms, including:

  • Nucleophilic Substitution: In aqueous solutions, water molecules can react with the quinone structure, leading to hydrolysis and the formation of electrochemically inactive by-products. This is a significant pathway for instability.[6][7]

  • Redox Reactions: Quinones are redox-active molecules and can be reduced to semiquinones or hydroquinones.[8] These reactions can sometimes be reversible, but can also lead to further degradation.

  • Disproportionation: This can occur in some quinone systems where two semiquinone molecules react to form a quinone and a hydroquinone, potentially leading to further reactions and loss of the active compound.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound after extraction Degradation due to high pH. Buffer the extraction solvent to an acidic pH (e.g., pH 3-5). Perform a small-scale pH stability test to determine the optimal pH for this compound.
Thermal degradation during sample processing. Keep samples on ice throughout the extraction and preparation process. Use pre-chilled solvents and centrifuge under refrigeration. Avoid prolonged heating steps.[2][4]
Photodegradation from ambient light. Work in a dimly lit area or use a darkroom. Use amber-colored glassware or wrap containers in aluminum foil.[3]
Appearance of unexpected peaks in chromatogram Formation of degradation products. Review the sample handling procedure to identify potential exposure to high pH, temperature, or light. Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks.
Reaction with nucleophiles in the sample matrix. Quinones can react with nucleophiles like amino acids or proteins.[9] Consider sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering substances prior to analysis.
Inconsistent results between replicate samples Variable exposure to degrading conditions. Standardize the sample preparation workflow to ensure all samples are treated identically in terms of time, temperature, pH, and light exposure.
Ongoing degradation in prepared samples. Analyze samples as quickly as possible after preparation. If storage is necessary, store at low temperatures (e.g., -80°C) and in the dark. Conduct a stability study of prepared samples to determine acceptable storage times.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, and 10).

  • Spike a known concentration of the this compound stock solution into each buffer.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 4°C) and protect them from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Immediately quench any potential degradation by adding an equal volume of a cold, acidic organic solvent (e.g., methanol with 0.1% formic acid).

  • Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound remaining.

  • Plot the concentration of this compound as a function of time for each pH to determine the optimal pH for stability.

Protocol 2: General Extraction and Preparation of this compound with Minimal Degradation
  • Homogenization: If working with solid samples (e.g., tissues, plant material), homogenize the sample in a pre-chilled, acidic buffer (determined from Protocol 1) on ice.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction using pre-chilled solvents. If using an organic solvent, ensure it is of high purity and free of peroxides. Work quickly and keep the sample on ice.

  • Solvent Evaporation: If the solvent needs to be evaporated, use a gentle stream of nitrogen or a centrifugal vacuum concentrator at a low temperature. Avoid high temperatures.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent, preferably acidic and pre-chilled.

  • Filtration: If necessary, filter the sample through a 0.22 µm filter, also pre-chilled.

  • Analysis: Transfer the sample to an amber autosampler vial and analyze immediately. If short-term storage is needed, keep the autosampler tray cooled.

Data Presentation

Table 1: Hypothetical Stability of this compound under Different Conditions

ConditionTemperature (°C)pHLight ExposureRemaining this compound (%) after 4 hours
1257.0Ambient65
247.0Ambient80
344.0Ambient90
444.0Dark98
5507.0Dark40
6504.0Dark60

This table presents hypothetical data to illustrate the expected trends in this compound stability.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_homogenization Homogenization (Cold & Acidic) cluster_extraction Extraction (Cold & Dark) cluster_concentration Concentration (Low Temp) cluster_final_prep Final Preparation Sample Biological Sample Homogenize Homogenize in Acidic Buffer on Ice Sample->Homogenize Extract Liquid-Liquid or Solid-Phase Extraction (Pre-chilled Solvents) Homogenize->Extract Evaporate Solvent Evaporation (Nitrogen Stream or Low Temp Vacuum) Extract->Evaporate Reconstitute Reconstitute in Acidic Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Analyze Immediate Analysis (Cooled Autosampler) Filter->Analyze

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathways cluster_degradation Degradation Pathways cluster_factors Accelerating Factors This compound This compound (Active Form) Hydrolysis Hydrolysis Products (Inactive) This compound->Hydrolysis High pH (Nucleophilic Attack) Reduced_Form Reduced Form (e.g., Semiquinone) This compound->Reduced_Form Redox Cycling Further_Degradation Further Degradation Products Reduced_Form->Further_Degradation Disproportionation High_pH High pH High_pH->this compound High_Temp High Temperature High_Temp->this compound Light Light Exposure Light->this compound

Caption: Factors influencing this compound degradation pathways.

References

Validation & Comparative

A Comparative Analysis of Menaquinone and Other Endogenous Quinones in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the intricate world of bacterial bioenergetics, quinones are indispensable lipid-soluble molecules that shuttle electrons and protons across the cell membrane, driving cellular respiration. In Escherichia coli, a model organism for bacterial metabolism, the quinone pool is predominantly composed of three key players: menaquinone (MK), demethylmenaquinone (DMK), and ubiquinone (UQ). While the user's query specified a comparison with "Majoranaquinone," a thorough review of scientific literature reveals no evidence of a naturally occurring quinone by this name in E. coli or other organisms. Therefore, this guide presents a comparative analysis of menaquinone and the other two endogenous quinones in E. coli, providing a scientifically accurate and relevant comparison for researchers in the field.

This guide will delve into the distinct roles, biosynthesis, and physicochemical properties of menaquinone, demethylmenaquinone, and ubiquinone in E. coli, supported by experimental data and detailed methodologies.

Functional Roles and Physicochemical Properties

Menaquinone and demethylmenaquinone, both naphthoquinones, are the primary electron carriers during anaerobic respiration in E. coli.[1][2] In contrast, ubiquinone, a benzoquinone, is the major quinone utilized in aerobic respiration.[1][2] The functional distinction between these quinones is largely attributed to their differing redox potentials.[2]

QuinoneTypeRedox Potential (E'₀)Primary Function in E. coli
Menaquinone (MK) Naphthoquinone-74 mV[2]Anaerobic respiration (e.g., with fumarate or nitrate as electron acceptor)[1][2]
Demethylmenaquinone (DMK) Naphthoquinone+36 mV[2]Anaerobic respiration (e.g., with fumarate, trimethylamine-N-oxide, or dimethyl sulfoxide as electron acceptor) and can also function in aerobic respiration[1][2][3]
Ubiquinone (UQ) Benzoquinone+113 mV[2]Aerobic respiration and nitrate respiration[1][2]

The variation in the quinone pool composition is a dynamic process, with E. coli adjusting the relative amounts of each quinone in response to oxygen availability.[2]

Biosynthesis of Menaquinone in E. coli

The biosynthesis of menaquinone in E. coli is a well-characterized pathway that begins with chorismate, a key intermediate in the shikimate pathway.[4] A series of enzymatic reactions, catalyzed by the men gene products, leads to the formation of the naphthoquinone ring, which is then prenylated and methylated to yield the final menaquinone molecule.[5][6]

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC (1R,6R)-2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoate-CoA OSB->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA MenG (putative) DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone DMK->MK MenG (UbiE) Octaprenyl_PP Octaprenyl-PP Octaprenyl_PP->DMK SAM S-adenosylmethionine SAM->MK

Biosynthesis of Menaquinone in E. coli.

Experimental Protocols

Quinone Extraction and Analysis by HPLC

This protocol is adapted from methodologies described for the analysis of quinones in E. coli.[2][6]

Objective: To extract and quantify the different quinone species from E. coli cell cultures.

Materials:

  • E. coli cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • UV detector

  • Standards for MK, DMK, and UQ

Procedure:

  • Harvest E. coli cells by centrifugation and wash the pellet with 0.9% NaCl.

  • Resuspend the cell pellet in a known volume of methanol.

  • Add chloroform to the suspension in a 1:2 ratio (methanol:chloroform) and vortex vigorously for 5 minutes to extract the lipids, including quinones.

  • Centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the quinones.

  • Evaporate the chloroform under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of ethanol.

  • Inject the sample into the RP-HPLC system.

  • Separate the quinones using an appropriate mobile phase gradient (e.g., a mixture of methanol, ethanol, and water).

  • Detect the quinones using a UV detector at a wavelength of 248 nm.

  • Quantify the quinones by comparing the peak areas to those of known standards.

Construction of Quinone Biosynthesis Mutants

This protocol outlines the general steps for creating gene knockouts in E. coli to study the function of specific quinones, as has been done in various studies.[2]

Objective: To create E. coli strains that are deficient in the synthesis of one or more quinone species.

Materials:

  • Wild-type E. coli strain (e.g., K-12)

  • Plasmids for lambda Red recombineering

  • Antibiotic resistance cassettes flanked by FRT sites

  • Primers for amplifying the resistance cassette with homology arms to the target gene

  • Electroporator

  • Appropriate antibiotics for selection

Procedure:

  • Design primers: Design primers to amplify an antibiotic resistance cassette. The primers should include 40-50 base pairs of homology to the regions immediately upstream and downstream of the target gene (e.g., ubiA for UQ synthesis, menA for MK/DMK synthesis).

  • Amplify resistance cassette: Perform PCR to amplify the antibiotic resistance cassette using the designed primers.

  • Prepare competent cells: Grow the wild-type E. coli strain containing the lambda Red recombinase plasmid to mid-log phase and induce the expression of the recombinase. Prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product (the resistance cassette with homology arms) into the competent cells.

  • Selection: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for mutants where the target gene has been replaced by the resistance cassette.

  • Verification: Verify the gene knockout by colony PCR and sequencing.

  • (Optional) Remove resistance cassette: If desired, the antibiotic resistance cassette can be removed using a plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette, leaving a "scar" sequence.

  • Phenotypic analysis: Analyze the resulting mutant strain for its quinone content using HPLC and assess its growth under different conditions (aerobic vs. anaerobic) to confirm the functional consequence of the gene knockout.

Signaling and Regulatory Interactions

The quinone pool in E. coli is not only involved in electron transport but also plays a role in regulating gene expression in response to changes in oxygen availability. The ArcB/ArcA two-component system, a global regulator of anaerobic gene expression, is modulated by the redox state of the quinone pool.

ArcB_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArcB ArcB (Sensor Kinase) ArcA ArcA (Response Regulator) ArcB->ArcA Phosphotransfer ArcA_P ArcA-P TargetGenes Target Genes (e.g., cyoABCDE repression) ArcA_P->TargetGenes Binds to DNA, regulates transcription UQ Ubiquinone (oxidized) UQH2 Ubiquinol (reduced) UQH2->ArcB Inhibits autophosphorylation (Aerobic conditions) MK_DMK Menaquinone/Demethylmenaquinone (oxidized) MKH2_DMKH2 Menaquinol/Demethylmenaquinol (reduced) MKH2_DMKH2->ArcB Promotes autophosphorylation (Anaerobic conditions)

References

A Comparative Guide: Cross-Validation of HPLC and SFC for Majoranaquinone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of Majoranaquinone, a lipoquinone of interest in various research fields. By presenting supporting experimental data and detailed methodologies for analogous compounds, this document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.

At a Glance: HPLC vs. SFC for Quinone Analysis

High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for the separation and analysis of a wide range of compounds.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages, particularly for the analysis of chiral and non-polar compounds.[1] SFC is recognized for its faster analysis times and reduced consumption of organic solvents, aligning with the principles of green chemistry.[2]

The choice between HPLC and SFC is contingent on the specific analytical requirements of the laboratory.[1] For instance, HPLC may be preferable for applications demanding high sensitivity or for the analysis of aqueous samples, while SFC excels in the separation of compounds that are challenging to analyze by HPLC.[1]

Comparative Performance Data

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase.[1]
Typical Stationary Phases Reversed-phase (C18, C8), Normal-phase (Silica, Cyano)Similar to HPLC (Silica, Cyano, Chiral phases)
Typical Mobile Phases Acetonitrile, Methanol, Water, BuffersSupercritical CO2 with organic modifiers (e.g., Methanol, Ethanol)
Analysis Time Generally longer, though UPLC/UHPLC offers significant speed improvements.[3]Typically 3-5 times faster than conventional HPLC.[4]
Resolution High resolution, especially with modern column technologies.Often provides higher efficiency and better resolution for certain compounds.[2]
Sensitivity (LOD/LOQ) High sensitivity is achievable, with typical LOQs in the low µg/mL to ng/mL range.[1]Comparable to HPLC, with potential for enhanced sensitivity with specific detectors like mass spectrometers.
Solvent Consumption Higher consumption of organic solvents.Significantly lower organic solvent consumption, primarily using CO2.[2]
Cost Lower initial instrument cost.Higher initial instrument cost.
Environmental Impact Higher due to greater use of organic solvents."Greener" alternative due to the use of CO2.
Ideal Analytes Wide range of compounds, including polar and aqueous samples.[1]Non-polar to moderately polar compounds, chiral molecules, and thermally labile compounds.[1][2]

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using HPLC and SFC, extrapolated from methods for structurally related menaquinones and other quinones.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of menaquinone-7.[1][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for quinone analysis.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and isopropanol (e.g., 50:50 v/v). The use of a small percentage of a modifier like acetic acid or formic acid may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 248 nm or 270 nm, which are common absorbance maxima for the naphthoquinone chromophore.[1]

  • Sample Preparation: this compound should be extracted from its matrix using a suitable organic solvent (e.g., a mixture of hexane and isopropanol) and filtered through a 0.45 µm filter before injection.

Supercritical Fluid Chromatography (SFC) Protocol

This protocol is based on general principles of SFC for lipid and non-polar compound analysis.

  • Instrumentation: An SFC system with a back-pressure regulator, coupled to a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A stationary phase with polar characteristics, such as a silica or cyano-bonded phase, is often suitable for the separation of quinones in SFC.

  • Mobile Phase: Supercritical CO2 as the primary mobile phase with a gradient of a polar organic modifier, such as methanol or ethanol (e.g., 5% to 30% over 10 minutes).

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 248 nm or 270 nm. MS detection can provide additional structural information and enhanced sensitivity.

  • Sample Preparation: Similar to HPLC, this compound should be dissolved in a suitable organic solvent that is miscible with the mobile phase.

Visualizing the Workflow and Structure

To better illustrate the processes and molecules involved, the following diagrams have been generated.

This compound Chemical Structure cluster_quinone Naphthoquinone Ring cluster_isoprenoid Isoprenoid Side Chain C1 C C2 C C1->C2 O1 =O C1->O1 C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 SideChain SideChain C3->SideChain -(CH2-CH=C(CH3)-CH2)n-H C4a C C4->C4a O4 =O C4->O4 C5 C C4a->C5 C8a C C4a->C8a C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C8->C8a C8a->C1

Caption: Chemical structure of a menaquinone, the class to which this compound belongs.

G cluster_hplc HPLC Workflow cluster_sfc SFC Workflow cluster_cross_validation Cross-Validation hplc_sample Sample Preparation (Extraction & Filtration) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Separation on C18 Column (Methanol/Isopropanol Mobile Phase) hplc_injection->hplc_separation hplc_detection UV Detection (248 nm) hplc_separation->hplc_detection hplc_data Data Analysis (Chromatogram) hplc_detection->hplc_data compare Compare Results: - Retention Time - Resolution - Sensitivity - Analysis Time - Solvent Consumption hplc_data->compare sfc_sample Sample Preparation (Dissolution in Organic Solvent) sfc_injection Injection into SFC sfc_sample->sfc_injection sfc_separation Separation on Silica Column (Supercritical CO2/Methanol Mobile Phase) sfc_injection->sfc_separation sfc_detection UV or MS Detection sfc_separation->sfc_detection sfc_data Data Analysis (Chromatogram/Mass Spectrum) sfc_detection->sfc_data sfc_data->compare

Caption: Cross-validation workflow for HPLC and SFC analysis of this compound.

References

Unraveling Functional Redundancy in Respiratory Quinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Majoranaquinone": An extensive review of the scientific literature did not yield any evidence of a recognized respiratory quinone named "this compound." A chemical with this name is listed by a commercial supplier with the molecular formula C14H10O4 and CAS number 1596355-59-7, and is reported to have antibacterial and biofilm inhibitory properties.[1][2] However, there is no scientific data available to suggest its involvement in bacterial or mitochondrial electron transport chains. The molecular formula C14H10O4 is also associated with Benzoyl Peroxide, a well-known antiseptic agent not involved in respiration.[3] This guide will therefore focus on the well-characterized and functionally critical respiratory quinones to explore the principles of functional redundancy in bacterial respiration.

This guide provides a detailed comparison of the major respiratory quinones found in bacteria: ubiquinone (UQ), menaquinone (MK), and demethylmenaquinone (DMK). Understanding the functional overlap and specificity of these electron carriers is crucial for research in microbial physiology, antibiotic development, and metabolic engineering.

Distinct Roles and Functional Redundancy of Major Respiratory Quinones

In facultative anaerobes such as Escherichia coli, the composition of the quinone pool is dynamically regulated in response to the availability of oxygen and alternative electron acceptors. This adaptation highlights both the specialized roles and the potential for functional redundancy among different quinone species.

Ubiquinone (UQ) , with its high redox potential (E'₀ ≈ +113 mV in E. coli), is the primary quinone utilized during aerobic respiration.[4] It efficiently transfers electrons from various dehydrogenases to the terminal oxidases, which use oxygen as the final electron acceptor.[4]

Menaquinone (MK) and its precursor, Demethylmenaquinone (DMK) , have lower redox potentials (E'₀ ≈ -74 mV for MK and E'₀ ≈ +36 mV for DMK in E. coli) and are predominantly used during anaerobic respiration.[4] They are essential for transferring electrons to anaerobic reductases, such as fumarate reductase or nitrate reductase.[5][6]

While their primary roles are distinct, there is a degree of functional overlap. For instance, DMK has been shown to participate in aerobic respiration by transferring electrons to all three terminal oxidases in E. coli.[5] However, complete functional redundancy is not observed. Strains of E. coli lacking ubiquinone show significantly impaired aerobic growth, indicating that menaquinones cannot fully compensate for the absence of ubiquinone under these conditions.[4] Conversely, mutants unable to synthesize menaquinones exhibit severe growth defects under anaerobic conditions, highlighting the essentiality of these low-potential quinones for anaerobic respiration.[4]

Quantitative Comparison of Respiratory Quinones

The following tables summarize the key properties and functional characteristics of ubiquinone, menaquinone, and demethylmenaquinone in E. coli.

Table 1: Physicochemical Properties of Respiratory Quinones in E. coli

PropertyUbiquinone (UQ)Menaquinone (MK)Demethylmenaquinone (DMK)
Quinone Type BenzoquinoneNaphthoquinoneNaphthoquinone
Redox Potential (E'₀) ~ +113 mV[4]~ -74 mV[4][7]~ +36 mV[4]
Primary Function Aerobic Respiration[4]Anaerobic Respiration[4][6]Anaerobic & some Aerobic Respiration[4][5]
Electron Acceptor Terminal Oxidases (O₂)[4]Anaerobic Reductases (e.g., Fumarate, Nitrate)[5][6]Anaerobic Reductases, Terminal Oxidases[5]

Table 2: Functional Comparison of E. coli Quinone Mutants

E. coli StrainRelevant GenotypeQuinone ContentAerobic GrowthAnaerobic Growth (Fermentative)
Wild Type (MG1655)ubi⁺ men⁺UQ, MK, DMKNormalNormal
AV33ΔubiCAMK, DMKReduced, Lactate Production[4]Normal
AV34ΔmenAUQNormalSeverely Impaired[4]
AV36ΔubiCA ΔmenADMK onlyReduced[4]Impaired

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of respiratory quinone function are provided below.

Protocol 1: Bacterial Growth Curve Analysis

This protocol is used to monitor and quantify the growth of bacterial strains under different conditions.

Materials:

  • Sterile liquid growth medium (e.g., LB broth or defined minimal medium)

  • Sterile culture flasks or 96-well microplates

  • Spectrophotometer or microplate reader

  • Incubator with shaking capabilities

  • Bacterial strains of interest (e.g., wild-type and quinone mutants)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into a small volume (5-10 mL) of sterile growth medium. Incubate overnight at the appropriate temperature with shaking.

  • Culture Setup: Dilute the overnight culture into fresh, pre-warmed growth medium in culture flasks or microplate wells to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.[8]

  • Incubation and Measurement: Incubate the cultures at the desired temperature with shaking. At regular time intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture using a spectrophotometer or microplate reader.[9][10] For anaerobic growth, cultures should be maintained in an anaerobic chamber or using sealed containers with an anaerobic atmosphere.

  • Data Analysis: Plot the OD₆₀₀ values against time on a semi-logarithmic graph. The exponential phase of growth will appear as a straight line. The doubling time and specific growth rate can be calculated from the slope of this line.[11]

Protocol 2: Measurement of Bacterial Oxygen Consumption

This protocol measures the rate of oxygen consumption by bacterial cultures, providing a direct measure of aerobic respiration.

Materials:

  • Oxygen sensor system (e.g., Clark-type electrode or optical oxygen sensor)

  • Sealed respiration chamber

  • Mid-log phase bacterial culture

  • Buffer or growth medium

Procedure:

  • Culture Preparation: Grow bacterial cultures to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation and wash them with a suitable buffer or fresh medium to remove spent medium components. Resuspend the cell pellet in a known volume of air-saturated buffer or medium.

  • Oxygen Consumption Measurement: Transfer the cell suspension to the sealed respiration chamber containing the oxygen sensor. Ensure there are no air bubbles.

  • Data Recording: Record the decrease in dissolved oxygen concentration over time. The rate of oxygen consumption is the slope of the linear portion of the curve.[12][13]

  • Normalization: Normalize the oxygen consumption rate to the cell density (e.g., per mg of total protein or per 10⁹ cells) to obtain the specific oxygen consumption rate.[14]

Protocol 3: Extraction and Quantification of Respiratory Quinones

This protocol describes the extraction of quinones from bacterial cells and their analysis by high-performance liquid chromatography (HPLC).

Materials:

  • Bacterial cell pellet (from a known culture volume)

  • Chloroform/methanol (2:1, v/v)

  • Hexane

  • Silica solid-phase extraction (SPE) cartridges

  • HPLC system with a reverse-phase C18 column and a photodiode array (PDA) detector

  • Quinone standards (e.g., UQ-8, MK-8)

Procedure:

  • Cell Lysis and Extraction: Resuspend the bacterial cell pellet in a chloroform/methanol mixture and stir overnight to extract lipids, including quinones.[15]

  • Phase Separation: Add water to the mixture to induce phase separation. Collect the lower chloroform phase containing the lipids.

  • Purification: Evaporate the chloroform and redissolve the lipid extract in hexane. Apply the extract to a silica SPE cartridge to separate quinones from other lipids. Elute the quinones with a suitable solvent mixture (e.g., hexane with a small percentage of diethyl ether).[16]

  • HPLC Analysis: Evaporate the purified quinone fraction and redissolve in ethanol or another suitable solvent. Inject the sample into the HPLC system.

  • Detection and Quantification: Separate the different quinone species on the C18 column using an appropriate mobile phase (e.g., methanol/isopropanol gradient). Detect ubiquinones at ~275 nm and menaquinones at ~248 nm.[4] Quantify the amount of each quinone by comparing the peak area to a standard curve generated with known concentrations of quinone standards.[4]

Visualizing Respiratory Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in respiratory quinone function and analysis.

bacterial_electron_transport_chain cluster_dehydrogenases Dehydrogenases cluster_quinones Quinone Pool cluster_reductases Terminal Reductases cluster_acceptors Electron Acceptors NADH_DH NADH Dehydrogenase UQ Ubiquinone (UQ) (Aerobic) NADH_DH->UQ MK Menaquinone (MK) (Anaerobic) NADH_DH->MK Succinate_DH Succinate Dehydrogenase Succinate_DH->UQ Terminal_Oxidase Terminal Oxidase UQ->Terminal_Oxidase Fumarate_Reductase Fumarate Reductase MK->Fumarate_Reductase Oxygen O2 Terminal_Oxidase->Oxygen Fumarate Fumarate Fumarate_Reductase->Fumarate

Caption: Simplified bacterial electron transport chain showing differential usage of UQ and MK.

quinone_biosynthesis_pathway cluster_UQ Ubiquinone (UQ) Biosynthesis cluster_MK Menaquinone (MK) Biosynthesis Chorismate Chorismate p_hydroxybenzoate 4-Hydroxybenzoate Chorismate->p_hydroxybenzoate ubiC Isochorismate Isochorismate Chorismate->Isochorismate menF UQ_intermediate ... p_hydroxybenzoate->UQ_intermediate Ubiquinone Ubiquinone UQ_intermediate->Ubiquinone o_succinylbenzoate o-Succinylbenzoate Isochorismate->o_succinylbenzoate menD MK_intermediate ... o_succinylbenzoate->MK_intermediate Menaquinone Menaquinone MK_intermediate->Menaquinone

Caption: Divergent biosynthetic pathways of ubiquinone and menaquinone from chorismate.

experimental_workflow start Select Bacterial Strains (WT, Δubi, Δmen) culture Culture under Aerobic & Anaerobic Conditions start->culture growth_analysis Monitor Growth Curves (OD600) culture->growth_analysis respiration_analysis Measure O2 Consumption (Aerobic Cultures) culture->respiration_analysis quinone_analysis Extract & Quantify Quinones (HPLC) culture->quinone_analysis data_comparison Compare Growth Rates, Respiration, & Quinone Pools growth_analysis->data_comparison respiration_analysis->data_comparison quinone_analysis->data_comparison conclusion Assess Functional Redundancy & Specificity data_comparison->conclusion

Caption: Experimental workflow for comparing the function of respiratory quinones in bacteria.

References

Unraveling Molecular Architecture: A Comparative Guide to Confirming Majoranaquinone's Structure with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor, offering a detailed roadmap of atomic connectivity within a molecule. This guide provides an objective comparison of key 2D NMR techniques for the structural confirmation of Majoranaquinone, a furanonaphthoquinone isolated from Origanum majorana (sweet marjoram). Supported by experimental data, this guide will delve into the practical application of these techniques, offering detailed protocols and visual workflows to aid in structural elucidation challenges.

The confirmation of a novel or known compound's structure is a critical step in natural product discovery and drug development. While several analytical techniques can provide pieces of the structural puzzle, 2D NMR spectroscopy offers a comprehensive view of the molecular framework through the correlation of nuclear spins. This guide will use the recently isolated this compound as a case study to compare the utility of various 2D NMR experiments, including COSY, HSQC, and HMBC, in piecing together its chemical structure.

At-a-Glance Comparison of Key 2D NMR Techniques

To facilitate a rapid and objective comparison, the following table summarizes the key information obtained from the most common 2D NMR experiments used in the structural elucidation of small organic molecules like this compound.

2D NMR Technique Information Obtained Typical Application in this compound Structure Confirmation
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through 2-3 bonds.Identifies neighboring protons (e.g., within the same aromatic ring or side chain).
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (¹J-coupling).Assigns protons to their corresponding carbon atoms in the this compound skeleton.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).Connects different spin systems and establishes the overall carbon framework, including the position of quaternary carbons and substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals correlations between protons that are close in space (< 5 Å), irrespective of bonding.Provides information about the stereochemistry and conformation of the molecule.

Experimental Data: Confirming the Structure of this compound

The structure of this compound was elucidated through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)Key COSY Correlations
2145.2
3120.82-CH₃, 3-CH₂OH
3a125.7
4181.9
5133.58.21, dd, 7.6, 1.2C-4, C-6, C-9aH-6
6126.57.72, td, 7.6, 1.4C-5, C-8H-5, H-7
7127.27.78, td, 7.6, 1.4C-5, C-9H-6, H-8
8134.28.18, dd, 7.6, 1.2C-7, C-9, C-9aH-7
9181.4
9a132.1
9b158.3
2-CH₃9.12.55, sC-2, C-3, C-3a
3-CH₂OH57.14.92, sC-2, C-3, C-3a

Data adapted from published literature on the isolation and characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of 2D NMR data. Below are generalized protocols for the key experiments used in the structural elucidation of this compound.

1. COSY (Correlation Spectroscopy) Protocol:

  • Objective: To identify proton-proton spin coupling networks.

  • Sample Preparation: A solution of this compound (typically 1-5 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • A standard gradient-selected COSY (gCOSY) pulse sequence is used on a 400 MHz or higher field NMR spectrometer.

    • The spectral width is set to cover all proton signals (e.g., 0-10 ppm).

    • Typically, 1024 data points are acquired in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • A sufficient number of scans (e.g., 4-16) per increment are collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: The data is processed using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to generate the 2D spectrum.

2. HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Objective: To identify direct one-bond proton-carbon correlations.

  • Sample Preparation: Same as for the COSY experiment.

  • Instrument Setup:

    • A standard gradient-selected, phase-sensitive HSQC pulse sequence is employed.

    • The proton spectral width is set as in the COSY experiment. The carbon spectral width is set to encompass all expected carbon signals (e.g., 0-200 ppm).

    • The number of data points and increments are similar to the COSY experiment.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.

  • Data Processing: The data is processed with appropriate window functions and Fourier transformed to produce the 2D correlation map.

3. HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Objective: To identify long-range (2-4 bond) proton-carbon correlations.

  • Sample Preparation: Same as for the COSY and HSQC experiments.

  • Instrument Setup:

    • A standard gradient-selected HMBC pulse sequence is used.

    • Spectral widths for both proton and carbon dimensions are set as in the HSQC experiment.

    • The long-range coupling constant (ⁿJCH) is optimized to observe correlations over multiple bonds, typically set to a value between 4 and 10 Hz.

  • Data Processing: Similar to the other 2D experiments, the data is processed with suitable window functions and Fourier transformed.

Visualizing the Workflow for Structural Elucidation

The logical process of piecing together the structure of this compound using 2D NMR data can be visualized as a workflow. This diagram illustrates how information from different experiments is integrated to build the final molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Data Integration & Structure Building H1_NMR 1H NMR (Chemical Shifts, Multiplicities) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC NOESY NOESY (Through-Space H-H Correlations) H1_NMR->NOESY C13_NMR 13C NMR & DEPT (Carbon Types: CH3, CH2, CH, Cq) C13_NMR->HSQC C13_NMR->HMBC Build_Fragments Assemble Spin Systems (e.g., aromatic rings, side chains) COSY->Build_Fragments HSQC->Build_Fragments Connect_Fragments Connect Fragments (using HMBC correlations) HMBC->Connect_Fragments Stereochemistry Determine Stereochemistry (using NOESY data) NOESY->Stereochemistry Build_Fragments->Connect_Fragments Final_Structure Propose Planar Structure of this compound Connect_Fragments->Final_Structure Final_Structure->Stereochemistry G cluster_data NMR Data cluster_info Structural Information H1_shift 1H Chemical Shift Proton_environment Proton Environment (e.g., aromatic, aliphatic) H1_shift->Proton_environment C13_shift 13C Chemical Shift Carbon_environment Carbon Environment (e.g., carbonyl, sp2, sp3) C13_shift->Carbon_environment COSY_peak COSY Cross-peak Vicinal_protons Adjacent Protons (H-C-C-H) COSY_peak->Vicinal_protons HSQC_peak HSQC Cross-peak Direct_attachment Direct C-H Bond HSQC_peak->Direct_attachment HMBC_peak HMBC Cross-peak Long_range_connectivity Connectivity across 2-4 bonds HMBC_peak->Long_range_connectivity NOESY_peak NOESY Cross-peak Spatial_proximity Protons close in space NOESY_peak->Spatial_proximity

Comparative Genomics of Majoranaquinone-Producing Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the genomic architecture of bacteria producing the rare respiratory quinone, Majoranaquinone, reveals key insights into their unique physiology and evolutionary relationships. This guide provides a comparative overview of the genomics of select this compound-producing bacteria, detailing their genomic features, the biosynthetic pathway of this compound, and the experimental protocols utilized for their study.

This guide is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways and genomic features of bacteria that utilize this compound as a major respiratory quinone. The comparative data presented herein can inform studies on novel antimicrobial targets, the evolution of respiratory chains, and the biology of extremophilic bacteria.

Genomic Comparison of this compound-Producing Bacteria

Comparative analysis of the genomes of Acidothermus cellulolyticus and Thermobifida fusca, two actinobacteria known to produce significant amounts of this compound, highlights both conserved and divergent features. Below is a summary of their key genomic characteristics.

FeatureAcidothermus cellulolyticus 11BThermobifida fusca YX
Genome Size (bp) 2,443,5403,642,249
GC Content (%) 66.967.5
Number of Predicted Genes 2,1573,117
Number of rRNA Operons 14
Major Respiratory Quinone This compoundMenaquinone, this compound
Optimal Growth Temperature 55°C55°C
Habitat Acidic hot springsDecomposing plant matter, compost

Data compiled from various genomic studies.

The this compound Biosynthetic Pathway

This compound is a structurally unique respiratory quinone characterized by a 1,3-diaminopropane moiety. While the complete biosynthetic pathway is still under investigation, comparative genomic analyses suggest it shares early steps with the menaquinone (Vitamin K2) biosynthesis pathway, diverging at a key step involving the incorporation of the diaminopropane group. The proposed pathway involves a modified futalosine pathway.

The core genes believed to be involved in this compound biosynthesis are often found clustered together in the genomes of producing organisms. These include homologs of the men gene cluster (menA, menB, menC, menD, menE, menF, menG), which are responsible for the synthesis of the naphthoquinone ring, as well as a putative set of genes responsible for the synthesis and attachment of the 1,3-diaminopropane-containing side chain.

Below is a conceptual workflow for the identification of the this compound biosynthetic gene cluster.

G cluster_0 Genomic Analysis cluster_1 Candidate Gene Identification cluster_2 Pathway Elucidation Genome_Sequencing Whole Genome Sequencing Gene_Prediction Gene Prediction and Annotation Genome_Sequencing->Gene_Prediction Homology_Search Homology Search (BLAST) Gene_Prediction->Homology_Search Menaquinone_Homologs Identify Menaquinone Biosynthesis Homologs (men genes) Homology_Search->Menaquinone_Homologs Diaminopropane_Genes Identify Candidate Diaminopropane Synthesis/Attachment Genes Homology_Search->Diaminopropane_Genes Gene_Cluster_Analysis Analyze Gene Clustering and Synteny Menaquinone_Homologs->Gene_Cluster_Analysis Diaminopropane_Genes->Gene_Cluster_Analysis Mutagenesis Gene Knockout/Mutagenesis Gene_Cluster_Analysis->Mutagenesis Metabolite_Analysis Metabolite Analysis (LC-MS/NMR) Mutagenesis->Metabolite_Analysis Pathway_Confirmation Confirm Biosynthetic Pathway Metabolite_Analysis->Pathway_Confirmation

Workflow for this compound Biosynthesis Gene Cluster Identification.

A proposed simplified signaling pathway for the biosynthesis of this compound, highlighting the key enzymatic steps, is depicted below.

G Chorismate Chorismate Futalosine_Pathway Futalosine Pathway (men gene homologs) Chorismate->Futalosine_Pathway Naphthoquinone_Intermediate Naphthoquinone Intermediate Futalosine_Pathway->Naphthoquinone_Intermediate Condensation Condensation/ Attachment Naphthoquinone_Intermediate->Condensation Diaminopropane_Synthesis 1,3-Diaminopropane Synthesis Diaminopropane 1,3-Diaminopropane Diaminopropane_Synthesis->Diaminopropane Diaminopropane->Condensation This compound This compound Condensation->this compound

Proposed this compound Biosynthesis Pathway.

Experimental Protocols

Bacterial Cultivation and Genomic DNA Extraction

Objective: To obtain high-quality genomic DNA for whole-genome sequencing.

Protocol:

  • Cultivate Acidothermus cellulolyticus or Thermobifida fusca in an appropriate medium at 55°C to late logarithmic phase.

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with a sterile saline solution (0.85% NaCl).

  • Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with lysozyme and Proteinase K).

  • Incubate at 37°C for 1-2 hours to ensure complete cell lysis.

  • Extract genomic DNA using a standard phenol-chloroform extraction method followed by ethanol precipitation.

  • Resuspend the purified DNA in TE buffer and assess its quality and quantity using a spectrophotometer and agarose gel electrophoresis.

Quinone Extraction and Analysis

Objective: To extract and identify the respiratory quinones from bacterial cells.

Protocol:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Lyophilize the cell pellet to remove all water.

  • Extract lipids from the dried cell mass using a mixture of chloroform and methanol (2:1, v/v) with vigorous shaking for 2-3 hours.

  • Separate the lipid-containing organic phase from the aqueous phase and cell debris by centrifugation.

  • Evaporate the organic solvent under a stream of nitrogen gas.

  • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., acetone or hexane).

  • Analyze the quinone composition using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and a UV detector.

  • Identify this compound and other quinones by comparing their retention times and UV spectra with those of known standards. Further confirmation can be achieved using mass spectrometry (LC-MS).

Comparative Genomic Analysis Workflow

Objective: To compare the genomic features of this compound-producing bacteria.

G cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Interpretation Genome_A Genome A (e.g., A. cellulolyticus) Annotation Genome Annotation Genome_A->Annotation Genome_B Genome B (e.g., T. fusca) Genome_B->Annotation Ortholog_ID Orthologous Gene Identification Annotation->Ortholog_ID BGC_ID Biosynthetic Gene Cluster Identification Annotation->BGC_ID Synteny Synteny Analysis Ortholog_ID->Synteny Core_Genome Core and Pangenome Analysis Ortholog_ID->Core_Genome Evolutionary_Analysis Phylogenomic Analysis Synteny->Evolutionary_Analysis Pathway_Comparison Comparison of Biosynthetic Pathways BGC_ID->Pathway_Comparison Core_Genome->Evolutionary_Analysis

Comparative Genomics Workflow.

This guide provides a foundational framework for the comparative genomic study of this compound-producing bacteria. Further research, including functional characterization of the identified gene clusters and detailed metabolomic analyses, will be crucial to fully elucidate the biosynthesis and physiological role of this unique respiratory quinone.

A Comparative Analysis of the Antioxidant Capacities of Majorana-Derived Hydroquinone and Ubiquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of ubiquinone (Coenzyme Q10) and hydroquinone, a key antioxidant compound found in Origanum majorana (marjoram). As "Majoranaquinone" is not a recognized scientific term, this document will focus on the well-characterized antioxidant, hydroquinone, present in marjoram, to facilitate a data-driven comparison.

Ubiquinone is a vital, endogenously synthesized lipid-soluble antioxidant crucial for cellular energy production and protection against oxidative damage. Its reduced form, ubiquinol, is a potent scavenger of free radicals. Hydroquinone, a phenolic compound found in various plants, including marjoram, also exhibits significant antioxidant properties due to its ability to donate hydrogen atoms and stabilize free radicals. This guide synthesizes available experimental data to offer a comparative overview of their antioxidant potential.

Comparative Antioxidant Capacity: In Vitro Assays

The following table summarizes the antioxidant activities of ubiquinone (and its more active form, ubiquinol) and hydroquinone from various in vitro antioxidant assays. The data has been compiled from multiple studies; therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

CompoundAssayIC50 / TEAC ValueReference Compound
Ubiquinol DPPHIC50: ~0.387 mM-
Ubiquinol ABTSIC50: ~0.222 mM-
Ubiquinone DPPHLower activity than ubiquinol-
Hydroquinone DPPHIC50: ~17.44 µM-
Hydroquinone ABTSSC50: ~4.57 µMAscorbic Acid (SC50: 10.45 µM)
Hydroquinone Triglucoside TEAC1.12 times higher than TroloxTrolox

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant capacity relative to the standard, Trolox. SC50: Scavenger Concentration 50%. Similar to IC50.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and critical evaluation of the cited data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (ubiquinone, hydroquinone) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.

  • Reaction: A specific volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.9 mL). A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: The test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in appropriate solvents.

  • Reaction: A small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the FRAP reagent (e.g., 3 mL).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (typically 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents or as Trolox equivalents.

Visualizing Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism cluster_redox Redox Cycling of Quinone/Hydroquinone cluster_scavenging Free Radical Scavenging Quinone Quinone (Oxidized Form) Semiquinone Semiquinone Radical Quinone->Semiquinone + e⁻, + H⁺ Semiquinone->Quinone - e⁻, - H⁺ Hydroquinone Hydroquinone (Reduced Form) Semiquinone->Hydroquinone + e⁻, + H⁺ Hydroquinone->Semiquinone - e⁻, - H⁺ FreeRadical Free Radical (R•) Hydroquinone->FreeRadical Donates H• StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Neutralized

Caption: Antioxidant mechanism of quinone/hydroquinone.

DPPH_Assay_Workflow start Start: Prepare Reagents prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Sample and Standard Solutions (Serial Dilutions) start->prep_samples reaction Mix Sample/Standard with DPPH Solution prep_dpph->reaction prep_samples->reaction incubation Incubate in the Dark (e.g., 30 minutes at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End: Report Antioxidant Capacity calculation->end

Caption: Experimental workflow for the DPPH assay.

Comparison_Logic topic Topic: Assessing Antioxidant Capacity compound1 Ubiquinone (Coenzyme Q10) - Endogenous Antioxidant - Role in ETC topic->compound1 compound2 Majorana-derived Hydroquinone - Exogenous Phenolic Antioxidant topic->compound2 assays In Vitro Antioxidant Assays (DPPH, ABTS, FRAP) compound1->assays compound2->assays data Quantitative Data (IC50, TEAC values) assays->data comparison Comparative Analysis data->comparison conclusion Conclusion: Relative Antioxidant Efficacy comparison->conclusion

Caption: Logical flow of the comparative analysis.

Validating Kinetic Models for Menaquinone-Dependent Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinetic models for enzymes involved in the menaquinone (Vitamin K2) biosynthetic pathway. Menaquinone is an essential component of the electron transport chain in many bacteria, making the enzymes in its biosynthetic pathway attractive targets for novel antimicrobial drugs.[1][2][3] Understanding the kinetic behavior of these enzymes is crucial for the development of effective inhibitors. This document summarizes available quantitative data, details experimental protocols for key assays, and presents visual diagrams of the biosynthetic pathway and experimental workflows.

Menaquinone Biosynthesis Pathway

The biosynthesis of menaquinone from chorismate involves a series of enzymatic reactions catalyzed by the Men enzymes (MenA-H). This pathway is a critical metabolic process for bacterial survival.[1][2][3]

Menaquinone_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-succinyl-5-enolpyruvyl-6- hydroxy-3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD (+ 2-oxoglutarate) SHCHC (1R,6R)-2-succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-succinylbenzoate SHCHC->OSB MenC OSB_CoA o-succinylbenzoyl-CoA OSB->OSB_CoA MenE (+ ATP, + CoA) DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA Thioesterase Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA (+ Prenyl-PP) Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone MenG (+ SAM)

Caption: Menaquinone biosynthetic pathway.

Comparative Kinetic Data of Menaquinone Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for several key enzymes in the menaquinone biosynthetic pathway from various organisms. The Michaelis-Menten model is commonly used to describe the kinetics of these enzymes.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)kcat/KM (M-1s-1)Notes
MenA Mycobacterium tuberculosis1,4-dihydroxy-2-naphthoate (DHNA)8.2--Apparent Km.[4][5]
Farnesyl diphosphate (FPP)4.3--Apparent Km.[4][5]
MenD Escherichia coliIsochorismate0.053--Exhibits cooperativity.[6]
2-oxoglutarate1.5--Exhibits cooperativity.[6]
Thiamine diphosphate2.4--[6]
Mg2+80--[6]
MenE Escherichia colio-succinylbenzoate (OSB)16--[7][8]
ATP73.5--[7][8]
CoA360--[7][8]
MenH Escherichia coli2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)--2.0 x 107Highly efficient enzyme.[9][10]

Note: A dash (-) indicates that the data was not available in the cited sources. Apparent Km values are reported for membrane-bound enzymes where the precise enzyme concentration is unknown.

Experimental Protocols for Kinetic Assays

Detailed protocols are essential for the accurate determination of kinetic parameters and the validation of kinetic models. Below are generalized methodologies for assaying the activity of menaquinone biosynthetic enzymes.

General Workflow for Enzyme Kinetic Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Enzyme Purification/ Membrane Preparation Reaction_Setup Set up reaction mixture (Buffer, Enzyme, Substrates) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate and Cofactor Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature and pH Reaction_Setup->Incubation Measurement Measure product formation or substrate depletion over time Incubation->Measurement Data_Analysis Data analysis to determine initial velocities Measurement->Data_Analysis Kinetic_Modeling Fit data to kinetic models (e.g., Michaelis-Menten) Data_Analysis->Kinetic_Modeling

Caption: General workflow for an enzyme kinetic assay.
Protocol for MenA (Prenyltransferase) Assay

This assay typically measures the transfer of a radiolabeled prenyl group to the DHNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.5), MgCl2, a detergent (e.g., CHAPS for membrane-bound enzymes), DHNA, and radiolabeled farnesyl diphosphate (e.g., [3H]FPP).[5]

  • Enzyme Preparation: Use membrane preparations containing the overexpressed MenA enzyme.[4]

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at an optimal temperature (e.g., 37°C) for a defined period.[5]

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., methanol). Extract the lipid-soluble product (demethylmenaquinone) using an organic solvent (e.g., hexane).

  • Detection: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Data Analysis: Determine initial velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for MenE (o-succinylbenzoyl-CoA synthetase) Assay

This assay often relies on a coupled spectrophotometric method to measure the formation of AMP, a product of the reaction.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), MgCl2, ATP, CoA, and o-succinylbenzoate (OSB).[7]

  • Coupling Enzymes: Add coupling enzymes such as pyruvate kinase and lactate dehydrogenase, along with their substrates (phosphoenolpyruvate and NADH). The conversion of AMP to ATP by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

  • Enzyme Preparation: Use purified MenE enzyme.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding MenE and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the rate of the MenE-catalyzed reaction. Determine kinetic parameters by measuring rates at different substrate concentrations.

Validation of Kinetic Models

The validation of a kinetic model involves comparing the model's predictions with experimental data. For menaquinone-dependent enzymes, this typically involves the following steps:

  • Data Collection: Obtain experimental data on reaction rates at various substrate and product concentrations.

  • Model Selection: Choose an appropriate kinetic model, such as the Michaelis-Menten model for single-substrate enzymes or more complex models for multi-substrate reactions or enzymes exhibiting cooperativity.

  • Parameter Estimation: Fit the experimental data to the selected model using non-linear regression analysis to estimate the kinetic parameters (Km, Vmax, kcat).

  • Goodness-of-Fit Analysis: Evaluate how well the model describes the experimental data using statistical methods (e.g., R-squared, chi-squared tests).

  • Model Comparison: If multiple models are considered, compare their ability to fit the data using criteria such as the Akaike Information Criterion (AIC) or the Bayesian Information Criterion (BIC).

Signaling Pathway: Menaquinone in the Electron Transport Chain

Menaquinone plays a vital role as an electron carrier in the respiratory chain of many bacteria, facilitating the transfer of electrons from various dehydrogenases to terminal reductases. This process is essential for generating a proton motive force, which is then used for ATP synthesis.

Caption: Role of Menaquinone in the Electron Transport Chain.

This guide provides a foundational understanding of the kinetic validation of menaquinone-dependent enzymes. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to develop and validate comprehensive kinetic models. Such models will be invaluable tools for the rational design of novel antibiotics targeting this essential bacterial pathway.

References

"confirming the role of Majoranaquinone in electron transport chain function"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Majoranaquinone with established electron transport chain quinones. While direct evidence for this compound's role as a primary electron carrier is still emerging, this document synthesizes current knowledge on its antimicrobial activities and potential mechanisms of action, juxtaposed with the well-defined functions of ubiquinone and menaquinone.

This guide delves into the experimental data available for this compound, a furanonaphthoquinone isolated from Origanum majorana (sweet marjoram), and contrasts its known biological effects with those of the canonical respiratory quinones, ubiquinone (UQ) and menaquinone (MK). While UQ and MK are integral to aerobic and anaerobic respiration, respectively, current research on this compound points towards a different, yet related, mechanism of action centered on its antimicrobial properties. This analysis is crucial for understanding its potential as a therapeutic agent and for guiding future research into its bioenergetic interactions.

Physicochemical and Bioenergetic Properties: A Comparative Overview

A key determinant of a quinone's function in the electron transport chain is its redox potential, which dictates its ability to accept and donate electrons. Ubiquinone, with a higher redox potential, is well-suited for aerobic respiration where oxygen is the final electron acceptor. Menaquinone, having a lower redox potential, is utilized in anaerobic respiration with alternative electron acceptors.

Direct experimental measurement of the redox potential of this compound is not yet available in the literature. However, the bioactivity of furanonaphthoquinones is influenced by their redox properties. Studies on other naphthoquinones suggest that their substitution patterns play a crucial role in determining their redox potentials and pro-oxidant activities[1]. The antimicrobial mechanism of many quinone-based compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. One study on a furanonaphthoquinone similar to this compound demonstrated that its anticancer activity stems from the induction of ROS production at the mitochondrial membrane[2]. This suggests a potential mechanism where this compound could interact with the bacterial electron transport chain, not as a primary carrier, but as a disruptive agent that shunts electrons to oxygen, creating oxidative stress.

PropertyThis compoundUbiquinone (UQ)Menaquinone (MK)
Chemical Structure FuranonaphthoquinoneBenzoquinoneNaphthoquinone
Source Origanum majoranaSynthesized by most aerobic organismsSynthesized by many anaerobic and facultative bacteria
Primary Role Antimicrobial AgentPrimary electron carrier in aerobic respirationPrimary electron carrier in anaerobic respiration
Redox Potential (E'₀) Not experimentally determinedApprox. +100 mVApprox. -74 mV
Interaction with ETC Hypothesized to induce ROS productionAccepts electrons from Complex I and IITransfers electrons to various anaerobic reductases

Comparative Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

OrganismThis compound MIC (µg/mL)
Staphylococcus aureusNot specified
Moraxella catarrhalisNot specified
Enterococcus faecalisNot specified
Escherichia coliNot specified

Note: Specific MIC values for this compound were not detailed in the provided search results, though its high antibacterial effect is mentioned.

In addition to inhibiting bacterial growth, this compound has been shown to be an effective inhibitor of biofilm formation in E. coli. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method. This assay is a standard procedure for assessing the antimicrobial susceptibility of bacteria.

Protocol:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation Inhibition Assay

The ability of this compound to inhibit the formation of biofilms is assessed using a crystal violet staining method in microtiter plates.

Protocol:

  • Preparation of Bacterial Suspension: An overnight culture of the test bacterium (e.g., E. coli) is diluted in fresh growth medium to a specific optical density (e.g., OD600 of 0.01).

  • Inoculation and Treatment: A defined volume of the bacterial suspension is added to the wells of a 96-well polystyrene microtiter plate. This compound at various concentrations is then added to the wells. Control wells without the compound are also prepared.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically for 24-48 hours at an appropriate temperature).

  • Staining: After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a buffer solution. The remaining adherent biofilm is then stained with a crystal violet solution.

  • Quantification: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid). The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the control wells.

Visualizing the Electron Transport Chain and this compound's Hypothesized Action

To illustrate the distinct roles of these quinones, the following diagrams were generated using Graphviz.

Electron_Transport_Chain cluster_complexes Bacterial Electron Transport Chain Dehydrogenases Dehydrogenases (e.g., NADH Dehydrogenase) Complex_I Complex I Dehydrogenases->Complex_I e⁻ MK_pool Menaquinone Pool (MK) (Anaerobic) Dehydrogenases->MK_pool e⁻ UQ_pool Ubiquinone Pool (UQ) (Aerobic) Complex_I->UQ_pool e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ_pool e⁻ Terminal_Oxidases Terminal Oxidases (e.g., Cytochrome bd) UQ_pool->Terminal_Oxidases e⁻ Anaerobic_Reductases Anaerobic Reductases (e.g., Fumarate Reductase) MK_pool->Anaerobic_Reductases e⁻ O2 O₂ Terminal_Oxidases->O2 e⁻ Fumarate Fumarate Anaerobic_Reductases->Fumarate e⁻ H2O H₂O O2->H2O Reduction Succinate Succinate Fumarate->Succinate Reduction

Caption: Bacterial Electron Transport Chains with Ubiquinone and Menaquinone.

Majoranaquinone_MoA cluster_membrane Proposed Mechanism of this compound ETC_Component ETC Component This compound This compound ETC_Component->this compound e⁻ (Shunted) O2 O₂ This compound->O2 e⁻ ROS Reactive Oxygen Species (ROS) O2->ROS Cellular_Damage Cellular Damage (Leads to cell death) ROS->Cellular_Damage

Caption: Hypothesized Mechanism of Action for this compound.

Conclusion

This compound presents a fascinating case study of a natural product with potent antimicrobial properties. While it shares a quinone structure with the vital electron carriers ubiquinone and menaquinone, the current body of evidence suggests its primary role is not as a direct participant in the electron transport chain. Instead, its mechanism of action is likely tied to the disruption of cellular processes, potentially through the generation of oxidative stress by interacting with components of the respiratory chain.

For researchers and drug development professionals, this compound and other furanonaphthoquinones represent a promising area for the development of new antimicrobial agents. Future research should focus on elucidating the precise molecular targets of this compound within the bacterial cell, including its specific interactions with the electron transport chain, and on obtaining quantitative data for its redox potential. A deeper understanding of its mechanism will be critical for optimizing its therapeutic potential and overcoming the challenges of antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Majoranaquinone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Majoranaquinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is based on established protocols for handling similar quinone-containing compounds.

Hazard Identification and Risk Assessment

This compound and related compounds present several potential hazards. A thorough risk assessment should be conducted before handling.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.

  • Harmful if Swallowed: Oral ingestion can be harmful.[1][2]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction.

  • Suspected of Causing Genetic Defects and Cancer: Some related compounds are suspected of causing genetic defects and cancer.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles with side-shields[1][2]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Impervious clothing, such as a lab coat[1][2]

  • Use a suitable respirator if dust or aerosols are generated.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any airborne dust or vapors.[1][3]

  • Contain the Spill: Prevent further leakage or spillage. For liquid spills, use an absorbent material like diatomite or universal binders.[1] For solid spills, carefully sweep up the material to avoid generating dust.

  • Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.[1]

  • Collect Waste: Place all contaminated materials, including absorbent pads, gloves, and cleaning materials, into a designated, labeled hazardous waste container.[4]

  • Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with plenty of water for at least 15 minutes and seek medical advice.[2][5] If inhaled, move to fresh air.[2]

Disposal Procedure for Unused or Waste this compound

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[4][6] The container must be compatible with the chemical.[6]

  • Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected by the institution's environmental health and safety (EHS) department.[4][6]

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not attempt to dispose of this compound down the drain or in the regular trash.[6][7]

  • Empty Container Disposal: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.[4] Once triple-rinsed, the container can be disposed of as non-hazardous waste after defacing the original label.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for a related quinone compound, Menaquinone. This data should be considered for risk assessment until specific data for this compound is available.

PropertyValueReference
Melting Point170 - 172 °C
Acute Toxicity (Oral LD50, Rat)367.3 mg/kg

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE B Segregate this compound Waste A->B Start Disposal C Use Labeled, Compatible Container B->C D Seal Container When Not in Use C->D E Store in Satellite Accumulation Area (SAA) D->E Store Securely F Contact Environmental Health & Safety (EHS) E->F Ready for Pickup G Arrange for Professional Disposal F->G H Properly Dispose of Empty Containers G->H Post-Disposal S1 Evacuate & Ventilate S2 Contain Spill S1->S2 S3 Decontaminate Area S2->S3 S4 Collect Contaminated Materials as Hazardous Waste S3->S4

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.